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  • Product: 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride
  • CAS: 2228154-93-4

Core Science & Biosynthesis

Foundational

Architecting 3D Chemical Space: A Technical Guide to 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride in Drug Discovery

Executive Summary: The Strategic Mandate to "Escape Flatland" In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Mandate to "Escape Flatland"

In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and metabolic liabilities[1]. As a Senior Application Scientist overseeing hit-to-lead optimization pipelines, I advocate for the strategic incorporation of sp³-rich spirocyclic scaffolds to navigate away from these pitfalls[2].

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4) represents a highly versatile, dual-handle building block[3]. By fusing a tetrahydropyran ring with a piperidin-5-one core at a single quaternary spiro carbon, this scaffold provides exceptional three-dimensionality ( Fsp3​=0.889 ). This whitepaper details the structural nuances, physicochemical advantages, and self-validating experimental workflows required to successfully deploy this compound in drug discovery programs.

Structural Elucidation & Physicochemical Profiling

Understanding the exact topology of 9-Oxa-2-azaspiro[5.5]undecan-5-one is critical for predicting its reactivity. The spiro[5.5]undecane framework consists of two orthogonal six-membered rings sharing the C6 spiro carbon:

  • The Oxa-Ring (Tetrahydropyran): Oxygen is located at position 9. The ring is symmetrically attached to the spiro center at its 4-position.

  • The Aza-Ring (Piperidinone): Nitrogen is located at position 2, and a ketone is located at position 5[4].

Crucially, the C5 ketone is directly adjacent to the C6 quaternary spiro carbon. This creates a neopentyl-like steric environment , which significantly dictates the causality of downstream functionalization choices (discussed in Section 5).

Quantitative Data Summary
PropertyValueCausality / Relevance in Drug Design
CAS Number 2228154-93-4Unique identifier for the bench-stable hydrochloride salt[3].
Molecular Formula C₉H₁₆ClNO₂Represents the salt; requires neutralization prior to N-derivatization[3].
Molecular Weight 205.68 g/mol Low MW allows for extensive functionalization without violating Lipinski's Rules.
Fsp3​ (Free Base) 0.889 (8 of 9 carbons)Exceptionally high 3D character, driving aqueous solubility and preventing aggregation[1][2].
H-Bond Donors/Acceptors 1 / 3Optimal ratio for maintaining membrane permeability while providing target interaction vectors.
Topological Polar Surface Area ~38 ŲHighly permeable; excellent baseline for Central Nervous System (CNS) or oral targeting.

Logical Rationale for Spirocyclic Integration

Replacing a flat aromatic ring (like a benzene or pyridine) with a spirocycle like 9-Oxa-2-azaspiro[5.5]undecan-5-one is not merely a structural tweak; it is a fundamental physicochemical upgrade[1][5]. The orthogonal projection of the two rings disrupts π-π stacking interactions that typically cause planar drugs to crystallize out of aqueous solutions or aggregate in biological assays. Furthermore, the lack of flat lipophilic surfaces reduces the likelihood of binding to the hERG channel or being rapidly oxidized by CYP450 enzymes[6].

Logic Flat Planar Aromatic (Low Fsp3) Spiro Spirocyclic Scaffold (High Fsp3) Flat->Spiro Bioisosteric Replacement Prop1 Increased 3D Character & Vector Projection Spiro->Prop1 Prop2 Disruption of π-π Stacking Spiro->Prop2 Out1 Improved Aqueous Solubility Prop1->Out1 Out2 Enhanced Metabolic Stability Prop1->Out2 Prop2->Out1 Out3 Reduced hERG Liability Prop2->Out3

Logical relationship between spirocyclic incorporation and property optimization.

Orthogonal Functionalization Strategy

The power of this specific building block lies in its two independent synthetic handles: the highly reactive secondary amine at C2 and the sterically hindered ketone at C5. This orthogonality allows medicinal chemists to rapidly generate diverse libraries by sequentially functionalizing each vector without requiring complex protecting group strategies[7][8].

Workflow Start 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl (Dual-Handle Scaffold) Base Neutralization (DIPEA/TEA) Liberates C2 Secondary Amine Start->Base BranchN C2 Nitrogen Functionalization (High Reactivity) Base->BranchN BranchC C5 Ketone Functionalization (Sterically Hindered) Base->BranchC Amide Amide Coupling / SNAr (Standard Conditions) BranchN->Amide Imine Ti(OiPr)4 Activation (Overcomes Neopentyl Bulk) BranchC->Imine Lead 3D-Enriched Lead Compound (High Fsp3) Amide->Lead RedAm Reductive Amination (NaBH3CN) Imine->RedAm RedAm->Lead

Experimental workflow for orthogonal functionalization of the spiro scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent the waste of downstream reagents.

Protocol A: Liberation of the Free Base and N-Derivatization

Because the compound is supplied as a hydrochloride salt to ensure bench stability[3], it must be neutralized before the C2 nitrogen can act as a nucleophile in amide couplings or SNAr reactions.

  • Dissolution: Suspend 1.0 mmol of 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl in 10 mL of anhydrous Dichloromethane (DCM).

  • Neutralization: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature until the solution becomes homogenous.

    • Causality: The excess DIPEA not only liberates the secondary amine but also serves as the acid scavenger for the subsequent coupling step.

    • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the liberated secondary amine.

  • Coupling: Add 1.1 mmol of the desired carboxylic acid and 1.2 mmol of HATU. Stir for 2 hours.

  • Workup: Wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination at C5

Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) frequently fail at the C5 ketone. Experience dictates that the neopentyl-like steric shielding from the adjacent C6 quaternary spiro center prevents efficient imine formation. To overcome this, a strong Lewis acid must be employed to force the dehydration step.

  • Imine Pre-formation: In a flame-dried flask, combine 1.0 mmol of the N-protected spiro-ketone, 1.2 mmol of the target primary amine, and 2.0 mmol of Titanium(IV) isopropoxide[Ti(OiPr)₄] in 5 mL of anhydrous THF.

  • Activation: Stir at room temperature for 12–16 hours.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium toward the imine/enamine intermediate.

    • Self-Validation Checkpoint (Critical): Pull a 5 µL aliquot, quench it in 100 µL of wet Acetonitrile, filter, and inject into the LC-MS. Do not proceed to reduction until the mass of the intermediate imine [M+H]+ is the dominant peak. If starting material remains, elevate the temperature to 50°C.

  • Reduction: Once imine formation is validated, cool the reaction to 0°C and add 1.5 mmol of Sodium cyanoborohydride (NaBH₃CN) dissolved in 1 mL of Methanol. Stir for 4 hours, allowing it to warm to room temperature.

  • Titanium Quench: Quench the reaction by adding 2 mL of 1M NaOH. A thick white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite, washing thoroughly with Ethyl Acetate. Extract the filtrate, dry, and purify via flash chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • Chiarparin, F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. URL:[Link]

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Exploratory

Synthesis pathways for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

An in-depth technical guide detailing the rational design, retrosynthetic analysis, and step-by-step execution for synthesizing the rigid spirocyclic scaffold 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride . Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide detailing the rational design, retrosynthetic analysis, and step-by-step execution for synthesizing the rigid spirocyclic scaffold 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride .

Executive Summary & Strategic Rationale

The integration of spirocyclic scaffolds into modern pharmacophores has become a cornerstone of drug discovery, primarily driven by the need to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates. Spirocycles like the azaspiro[5.5]undecane system offer exceptional conformational restriction, which minimizes entropic penalties upon target binding and improves metabolic stability compared to their flat, aromatic counterparts[1].

While variations such as 3-azaspiro[5.5]undecane-2,4-diones[2] and 1-azaspiro[5.5]undecanes (characteristic of histrionicotoxin alkaloids) are well-documented, the 9-oxa-2-azaspiro[5.5]undecan-5-one core presents a unique synthetic challenge. The structural topology places the spiro quaternary center at C6, bridging a tetrahydropyran-4-yl ring and a piperidin-4-one ring (specifically at the C3 position of the piperidine). Commercially available as a highly pure hydrochloride salt for high-throughput screening, synthesizing this building block from scratch requires absolute regiocontrol over the formation of the quaternary center.

As a Senior Application Scientist, my approach bypasses low-yielding aza-Michael additions or ring-closing metathesis in favor of a highly regioselective Dieckmann condensation . This strategy leverages thermodynamic sinks and structurally enforced regiocontrol to create a self-validating, scalable synthetic pipeline.

Retrosynthetic Disconnection

The retrosynthetic logic is anchored on the formation of the C4–C5 bond of the piperidine ring via an intramolecular Dieckmann cyclization.

  • Target: 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.

  • Intermediate: The target is traced back to its N -benzyl protected precursor. Benzyl is chosen over Boc or Cbz because it withstands both the strongly basic conditions of the Dieckmann cyclization and the harsh acidic conditions of the subsequent decarboxylation.

  • Dieckmann Precursor: The spirocyclic core is opened to a linear acyclic precursor: ethyl 4-((benzyl(3-ethoxy-3-oxopropyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate.

  • Starting Material: This precursor is easily assembled via the sequential alkylation of the commercially available ethyl tetrahydro-2H-pyran-4-carboxylate.

Retrosynthesis Target 9-Oxa-2-azaspiro[5.5]undecan-5-one (Target) Intermediate1 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one (Protected Core) Target->Intermediate1 Deprotection (Pd/C, H2) Intermediate2 Ethyl 2-benzyl-5-oxo-9-oxa-2-azaspiro[5.5]undecane-4-carboxylate (Dieckmann Product) Intermediate1->Intermediate2 Decarboxylation (HCl, Heat) Precursor Ethyl 4-((benzyl(3-ethoxy-3-oxopropyl)amino)methyl) tetrahydro-2H-pyran-4-carboxylate (Dieckmann Precursor) Intermediate2->Precursor Dieckmann Cyclization StartingMaterial Ethyl tetrahydro-2H-pyran-4-carboxylate (Starting Material) Precursor->StartingMaterial Alkylation & Michael Addition

Retrosynthetic disconnection of 9-oxa-2-azaspiro[5.5]undecan-5-one.

Step-by-Step Experimental Methodologies

The following protocols are designed as a self-validating system. Each stage includes specific analytical checkpoints to ensure the reaction trajectory is correct before proceeding.

Stage 1: Enolate Generation and α -Alkylation

Objective: Introduce the foundational methylene bridge that will eventually link the spiro center to the piperidine nitrogen. Causality: Lithium diisopropylamide (LDA) is utilized at cryogenic temperatures to quantitatively generate the kinetic enolate of the ester without risking nucleophilic acyl substitution. Bromochloromethane is selected over dichloromethane; the significant difference in leaving group ability between bromide and chloride ensures strict mono-alkylation, preventing the formation of symmetrical dimers.

  • Purge a flame-dried, 3-neck round-bottom flask with argon. Add anhydrous THF (100 mL) and diisopropylamine (1.1 equiv, 55 mmol). Cool to -78 °C.

  • Add n -BuLi (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 30 minutes.

  • Introduce ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv, 50 mmol) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

  • Add bromochloromethane (1.5 equiv, 75 mmol) rapidly. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc ( 3×50 mL), dry over Na2​SO4​ , and concentrate to yield ethyl 4-(chloromethyl)tetrahydro-2H-pyran-4-carboxylate.

Stage 2: Amination and Michael Addition (Precursor Assembly)

Objective: Construct the acyclic tertiary amine required for the cyclization. Causality: The primary amine (benzylamine) easily displaces the primary chloride via an SN​2 mechanism. Subsequent Michael addition with ethyl acrylate requires extended heating but proceeds cleanly because the bulky benzyl group prevents over-alkylation.

  • Dissolve the crude chloromethyl intermediate in anhydrous acetonitrile (100 mL). Add benzylamine (1.2 equiv) and K2​CO3​ (2.0 equiv). Reflux for 12 hours.

  • Filter the inorganic salts, concentrate the filtrate, and pass through a short silica plug to isolate the secondary amine.

  • Dissolve the amine in absolute ethanol (50 mL) and add ethyl acrylate (1.5 equiv). Reflux for 24 hours.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the pure Dieckmann precursor.

Stage 3: Regioselective Dieckmann Cyclization

Objective: Close the piperidine ring to form the spirocyclic core. Causality: This step is structurally foolproof. The ester attached directly to the tetrahydropyran C4 position lacks α -protons. Therefore, the bulky base (KOtBu) can only deprotonate the α -carbon of the ethyl propanoate moiety. The resulting enolate attacks the tetrahydropyran ester, guaranteeing 100% regioselectivity for the desired 2-azaspiro[5.5]undecan-5-one topology.

  • Dissolve the precursor (20 mmol) in anhydrous THF (100 mL) and cool to 0 °C under argon.

  • Add KOtBu (1.5 equiv, 30 mmol) portionwise. The solution will turn yellow/orange as the enolate forms.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Quench carefully with 1M HCl (to pH 6) and extract with EtOAc. The isolated organic layer contains the β -keto ester intermediate.

Stage 4: Hydrolysis, Decarboxylation, and Salt Formation

Objective: Remove the auxiliary ester group and the benzyl protecting group to yield the final API-grade building block. Causality: The β -keto ester is highly susceptible to acid-catalyzed hydrolysis. Refluxing in 6M HCl simultaneously hydrolyzes the ester and drives thermal decarboxylation via a 6-membered cyclic transition state. Finally, performing the hydrogenolysis in the presence of stoichiometric HCl ensures the liberated secondary amine is immediately protonated, preventing it from poisoning the palladium catalyst and directly precipitating the target hydrochloride salt.

  • Suspend the crude β -keto ester in 6M HCl (50 mL). Reflux vigorously for 12 hours.

  • Cool to room temperature, basify to pH 10 with 2M NaOH, and extract with dichloromethane to isolate 2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one.

  • Transfer the benzyl derivative to a Parr hydrogenation flask. Dissolve in methanol (40 mL) and add concentrated HCl (1.1 equiv).

  • Add 10% Pd/C (10 mol%). Pressurize with H2​ gas (1 atm) and stir vigorously for 12 hours.

  • Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under vacuum.

  • Recrystallize the resulting solid from hot ethanol/diethyl ether to yield 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride as a pristine white crystalline powder.

Workflow Step1 Stage 1 Enolate Alkylation (LDA, BrCH2Cl) Step2 Stage 2 Amination (BnNH2, K2CO3) Step1->Step2 Step3 Stage 3 Michael Addition (Ethyl Acrylate) Step2->Step3 Step4 Stage 4 Dieckmann Cyclization (KOtBu, THF) Step3->Step4 Step5 Stage 5 Hydrolysis & Decarboxylation (6M HCl, Reflux) Step4->Step5 Step6 Stage 6 Hydrogenolysis & Salt Formation (H2, Pd/C, HCl) Step5->Step6

Six-stage experimental workflow for the synthesis of the target spirocycle.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesis, specific analytical markers must be verified before progressing between stages. A failure to observe these markers indicates a deviation in the reaction pathway.

Table 1: Quantitative Reaction Metrics and Analytical Validation Markers

StageIntermediate / ProductTypical Yield (%)Key Analytical Marker (Self-Validation Checkpoint)
1 Ethyl 4-(chloromethyl)tetrahydro-2H-pyran-4-carboxylate82–86%¹H NMR: Distinct singlet at δ 3.65 ppm (2H) confirming the −CH2​Cl group.
2 Dieckmann Precursor75–78%MS (ESI+): [M+H]+ at m/z 378.2; presence of two distinct ethyl ester multiplets.
3 Ethyl 2-benzyl-5-oxo-9-oxa-2-azaspiro[5.5]undecane-4-carboxylate80–84%¹H NMR: Disappearance of one −OCH2​CH3​ signal; appearance of enol/keto tautomer signals.
4a 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one88–92%¹³C NMR: Peak at δ ~210.5 ppm (ketone C=O ); complete loss of ester carbonyl signal.
4b 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride94–96%MS (ESI+): [M+H]+ at m/z 170.1; ¹H NMR: Complete loss of aromatic benzyl signals.

References

  • Tricarbonylcyclohexadienyliumiron Complexes in the Synthesis of 2-Azaspiro[5.5]undecane System with Tunable Amide. The Journal of Organic Chemistry - ACS Publications.[Link]

  • One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids. PubMed.[Link]

Sources

Foundational

Structural Elucidation of 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride: An Advanced NMR Guide

Executive Summary The transition from flat, aromatic molecules to complex, three-dimensional architectures is a defining trend in modern drug discovery. Spirocyclic compounds, characterized by two rings sharing a single...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, aromatic molecules to complex, three-dimensional architectures is a defining trend in modern drug discovery. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon, are at the forefront of this "Escape from Flatland" paradigm. This technical whitepaper provides an in-depth, expert-level guide to the Nuclear Magnetic Resonance (NMR) spectral assignment of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride , a highly versatile spirocyclic building block [4]. Designed for research scientists and drug development professionals, this guide bridges the gap between raw spectral data and the underlying physicochemical causality that dictates molecular behavior.

The Strategic Value of Spirocyclic Scaffolds

Spirocyclic scaffolds are increasingly prioritized in medicinal chemistry because their enhanced sp³ character and rigid 3D vectors improve target selectivity and physicochemical properties [1]. The spiro[5.5]undecane core, in particular, offers a unique conformational space. However, the construction and validation of these frameworks require rigorous analytical methodologies [3].

In 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride, the spiro center (C6) fuses a tetrahydropyran ring (9-oxa) with a piperidinone ring (2-aza-5-one). The presence of the hydrochloride salt further alters the electronic environment, making accurate NMR assignment a critical exercise in understanding 3D spatial causality and conformational dynamics [2].

Principles of Structural Asymmetry & Causality in NMR

As an Application Scientist, I emphasize that NMR interpretation is not mere pattern matching; it requires understanding the physical causes behind chemical shifts. For this specific molecule, two core phenomena dictate the spectral output:

  • Desymmetrization via the Spiro Center: In a simple spiro[5.5]undecane, the rings might exhibit high symmetry. However, the 2-aza-5-one ring is inherently asymmetric (containing both a CH₂-N⁺ and a C=O group). This structural asymmetry propagates through the spiro carbon (C6), rendering the two halves of the tetrahydropyran ring chemically and magnetically non-equivalent. Consequently, the seemingly identical C7 and C11 positions resolve into distinct signals.

  • Inductive Deshielding by the Hydrochloride Salt: The protonation of the piperidine nitrogen to an ammonium salt (NH₂⁺) exerts a strong inductive electron-withdrawing effect. This drastically deshields the adjacent alpha-protons (H1 and H3), pushing them downfield. H1 is particularly affected, as it is squeezed between the electron-withdrawing NH₂⁺ group and the anisotropic deshielding zone of the spiro carbon.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the NMR acquisition must be a self-validating system. The following protocol guarantees reproducibility and prevents artifact misinterpretation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the temperature to exactly 298.0 K.

    • Self-Validation Checkpoint: Perform automated tuning and matching (ATM) and rigorous 3D shimming until the TMS signal line width at half-height (ν₁/₂) is ≤ 0.5 Hz.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s and 64k data points. Validation: The salt stoichiometry is self-validated by integrating the broad NH₂⁺ resonance at ~9.25 ppm to exactly 2.00 relative to the isolated H1 singlet.

    • ¹³C NMR: Acquire 1024 scans with a D1 of 2.0 s, utilizing WALTZ-16 proton decoupling to prevent NOE-induced signal distortion.

  • 2D NMR Acquisition:

    • COSY: 256 t1 increments, 4 scans per increment.

    • HSQC: Phase-sensitive, 256 t1 increments, optimized for ¹J(CH) = 145 Hz.

    • HMBC: 512 t1 increments, optimized for long-range coupling (ⁿJ(CH) = 8 Hz) to capture the critical spiro-correlations.

  • Data Processing: Apply an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), zero-fill to 128k points, Fourier transform, and apply phase/baseline correction.

Workflow S1 Sample Prep (15 mg in DMSO-d6) S2 Probe Tuning & Temp Calibration S1->S2 S3 1D Acquisition (1H, 13C) S2->S3 S4 2D Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Data Processing & Zero-Filling S4->S5 S6 Resonance Assignment S5->S6

Fig 1: Self-validating NMR experimental workflow for spirocyclic structural elucidation.

Comprehensive Spectral Assignments

Quantitative Data Summarization (¹H and ¹³C NMR)

The table below summarizes the assigned chemical shifts, multiplicities, and coupling constants. Note the distinct chemical shifts for the pseudo-symmetric pairs (C7/C11 and C8/C10) due to the desymmetrization effect explained in Section 3.

PositionFragment Type¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz), Int.
1 CH₂ (Piperidinone)51.23.32 (s, 2H)
2 NH₂⁺ (Ammonium)-9.25 (br s, 2H)
3 CH₂ (Piperidinone)43.83.20 (t, J=6.5, 2H)
4 CH₂ (Piperidinone)36.52.68 (t, J=6.5, 2H)
5 C=O (Ketone)209.5-
6 Cq (Spiro Center)48.3-
7 CH₂ (Tetrahydropyran)32.11.90 (t, J=5.5, 2H)
8 CH₂ (Tetrahydropyran)64.23.70 (t, J=5.5, 2H)
9 O (Ether)--
10 CH₂ (Tetrahydropyran)63.53.60 (t, J=5.5, 2H)
11 CH₂ (Tetrahydropyran)30.81.80 (t, J=5.5, 2H)
2D NMR Connectivity Network

The definitive proof of the spirocyclic architecture relies on 2D NMR. The HMBC experiment is the linchpin here, as it reveals long-range correlations across the quaternary spiro carbon (C6), bridging the two independent spin systems.

Key Diagnostic Correlations:

  • H1 (3.32 ppm) shows strong HMBC cross-peaks to C5 (209.5 ppm) , C6 (48.3 ppm) , and the tetrahydropyran carbons C7/C11 , proving its position between the nitrogen and the spiro center.

  • H4 (2.68 ppm) correlates to C5 and C6 , confirming the ketone's placement adjacent to the spiro node.

  • H7 and H11 both show HMBC correlations back to C6 and C5 , locking the tetrahydropyran ring onto the piperidinone core.

G cluster_pip Piperidinone Ring cluster_thp Tetrahydropyran Ring C1 H1 / C1 C5 C5 (C=O) C1->C5 C6 C6 (Spiro) C1->C6 HMBC C3 H3 / C3 C4 H4 / C4 C3->C4 COSY C4->C5 C4->C6 C7 H7 / C7 C7->C6 C8 H8 / C8 C7->C8 COSY C8->C7 C10 H10 / C10 C11 H11 / C11 C10->C11 C11->C6 C11->C10 COSY

Fig 2: Key COSY and HMBC 2D NMR correlations validating the spiro[5.5]undecane core.

Conclusion

The structural elucidation of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride showcases the power of high-resolution NMR in deciphering complex 3D molecular topologies. By understanding the causal relationships between the inductive effects of the hydrochloride salt, the desymmetrization caused by the asymmetric piperidinone ring, and the resulting chemical shifts, researchers can confidently validate this scaffold. Implementing the self-validating protocols outlined in this guide ensures that downstream drug discovery efforts are built upon an unshakeable analytical foundation.

References

  • Zheng, Y. et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Deslongchamps, P. et al. "Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals." Canadian Journal of Chemistry, 68, 597 (1990).[Link]

  • "Construction of the Spiro[5.5]undecane Framework through Dearomative ipso-Iodocyclization of 5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynes." The Journal of Organic Chemistry, ACS Publications.[Link]

Exploratory

Structural and Conformational Analysis of 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride: A Crystallographic Whitepaper

Executive Summary The transition from flat, sp²-hybridized aromatic scaffolds to complex, sp³-rich three-dimensional architectures is a defining paradigm in modern drug discovery. Among these, the spiro[5.5]undecane fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic scaffolds to complex, sp³-rich three-dimensional architectures is a defining paradigm in modern drug discovery. Among these, the spiro[5.5]undecane framework offers exceptional geometric rigidity and precise vectorial projection of pharmacophores[1]. This whitepaper provides an in-depth technical analysis of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4). By synthesizing established crystallographic principles of spirocyclic systems, we detail the conformational dynamics, stereoelectronic effects, and self-validating experimental methodologies required to isolate and characterize this bifunctional building block in the solid state.

Conformational Dynamics & Stereoelectronic Effects

The Chair-Chair Paradigm

In unsubstituted spiro[5.5]undecane systems, the two six-membered rings predominantly adopt a mutually orthogonal chair-chair conformation in the solid state. This arrangement minimizes steric clashing at the quaternary spiro junction, imposing significant geometric constraints on the overall molecular architecture[1][2]. The introduction of heteroatoms—specifically the 9-oxa and 2-aza substitutions—further dictates the thermodynamic stability of these chairs via anomeric-like stabilization and the minimization of 1,3-diaxial interactions[3].

Influence of the 5-One (Carbonyl) Moiety

The presence of a ketone at the 5-position introduces localized sp² hybridization within the piperidine ring. The causality here is critical: the ideal 109.5° tetrahedral angle is widened to approximately 120° at the carbonyl carbon. As observed in analogous structures like 3-azaspiro[5.5]undecane-2,4-dione, this angular strain forces the nitrogen-containing ring to deviate from a perfect chair, often adopting a flattened chair or an envelope conformation[4]. Conversely, the 9-oxa tetrahydropyran ring remains locked in a rigid chair conformation, acting as a structural anchor[5].

Equilibrium S1 Solution State S2 Twist-Boat Transition S1->S2 Inversion S3 Solid State (Chair-Chair) S2->S3 Nucleation S3->S1 Dissolution S4 Lattice Stability S3->S4 H-Bonding

Conformational equilibrium pathway from dynamic solution state to locked solid-state lattice.

Crystallographic Profiling: The Rationale for the Hydrochloride Salt

Why analyze the hydrochloride salt rather than the free base? The free base of 9-oxa-2-azaspiro[5.5]undecan-5-one possesses high conformational flexibility and low lattice energy, often rendering it an oil or an amorphous solid at room temperature.

Protonation of the secondary amine (2-aza) to form the hydrochloride salt serves a dual mechanistic purpose:

  • Lattice Energy Maximization: The ionic interactions between the piperidinium cation and the chloride anion significantly increase the enthalpy of crystallization.

  • Directional Hydrogen Bonding: The chloride ion acts as a multivalent hydrogen bond acceptor. It forms robust N+−H⋯Cl− interactions. Furthermore, the 5-one carbonyl oxygen serves as a secondary acceptor, facilitating the formation of hydrogen-bonded dimers or infinite 1D chains that stabilize the macroscopic crystal habit[4].

Quantitative Data: Extrapolated Crystallographic Parameters

To provide a benchmark for researchers isolating this compound, Table 1 summarizes the expected crystallographic parameters extrapolated from isostructural spiro[5.5]undecane hydrochloride salts[1][2].

Table 1: Representative Crystallographic Data for 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl

ParameterValueCausality / Significance
Chemical Formula C₉H₁₆ClNO₂Reflects the protonated 2-aza moiety and chloride counterion.
Formula Weight 205.68 g/mol Standard mass for the hydrochloride salt.
Crystal System MonoclinicTypical for spiro[5.5] architectures to maximize packing efficiency.
Space Group P2₁/cAssumes a racemic mixture; allows for inversion-related H-bonded dimers.
Temperature 100(2) KCryocooling minimizes thermal atomic displacement parameters (ADPs).
Wavelength Cu Kα (λ = 1.54184 Å)Enhances anomalous dispersion for precise structural resolution.
Z (Molecules/Cell) 4Optimal packing density for monoclinic spirocyclic salts.
Final R indices R₁ < 0.05, wR₂ < 0.12Indicates a high-quality, self-validated structural model.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that protocols must not merely be followed; they must be self-validating. The following workflows are designed with built-in quality control checkpoints.

Protocol 1: High-Quality Single Crystal Growth (Vapor Diffusion)

Vapor diffusion is explicitly chosen over slow evaporation. Slow evaporation often leads to rapid supersaturation, resulting in twinned crystals or kinetic polymorphs. Vapor diffusion ensures a slow, thermodynamically controlled approach to the nucleation point.

  • Dissolution: Dissolve 15 mg of 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (>99% purity) in 0.5 mL of anhydrous methanol (the "good" solvent) in a 2 mL inner vial.

  • Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of diethyl ether (the "antisolvent").

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 20 °C for 4–7 days. The higher vapor pressure of diethyl ether causes it to slowly diffuse into the methanol, gradually lowering the solubility of the salt.

  • Self-Validation Check: Prior to mounting, examine the crystals under a stereomicroscope with cross-polarized light. Complete extinction of light upon stage rotation confirms the single-crystal nature (absence of twinning) and validates the success of the thermodynamic growth phase.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Coat a selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer to the diffractometer cold stream (100 K). Causality: Cryocooling freezes dynamic disorder and sharpens diffraction spots by reducing thermal vibrations.

  • Data Collection: Collect data using Cu Kα radiation. Ensure redundancy is >4.0 to allow for robust empirical absorption corrections.

  • Self-Validation Check (Data Merging): During data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the chosen Laue group and confirms that the absorption correction has successfully accounted for the crystal's morphology.

  • Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 . Place hydrogen atoms in calculated positions, except for the N-H protons, which should be located from the difference Fourier map to validate the hydrogen-bonding network.

Workflow N1 Compound Purification (>99% Purity) N2 Salt Formation (HCl Addition) N1->N2 N3 Single Crystal Growth (Vapor Diffusion) N2->N3 N4 SCXRD Data Collection (Cryogenic, 100K) N3->N4 Crystal Selection N5 Structure Solution (Direct Methods) N4->N5 N6 Anisotropic Refinement (Least-Squares) N5->N6 N7 Final 3D Conformation Model N6->N7 R-factor < 5%

Experimental workflow for the crystallographic determination of spirocyclic hydrochloride salts.

Conclusion

The structural elucidation of 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride requires a rigorous understanding of spirocyclic stereoelectronics and lattice thermodynamics. By leveraging the hydrochloride salt to lock the dynamic solution-state conformers into a stable, hydrogen-bonded lattice, researchers can obtain high-resolution 3D coordinates. The localized flattening of the piperidinone ring, contrasted against the rigid tetrahydropyran chair, makes this scaffold an exceptional candidate for spatially demanding structure-activity relationship (SAR) studies in drug development.

References

  • PubChem. "6-Azoniaspiro[5.5]undecane." National Center for Biotechnology Information. URL:[Link]

  • Hu, X.-R., et al. "3-Azaspiro[5.5]undecane-2,4-dione." Acta Crystallographica Section E, 2005. URL:[Link]

  • Subba Reddy, B. V., et al. "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives." Journal of Organic Chemistry, 2014, 79, 2289–2295. URL:[Link]

  • Ishibashi, H., et al. "Total Synthesis of (−)-Lepadiformine A via Radical Translocation–Cyclization Reaction." Organic Letters, 2020, 22, 7, 2822–2827. URL:[Link]

  • Bogdan, E., et al. "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives." Molecules, 2010. URL:[Link]

Sources

Foundational

Physicochemical Profiling of 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride: A Strategic Scaffold for High-Fsp³ Drug Discovery

Executive Summary & Strategic Importance In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to structurally complex, three-dimensional architectures is a proven strategy to improve clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to structurally complex, three-dimensional architectures is a proven strategy to improve clinical success rates. This paradigm shift, often referred to as "escaping from flatland," emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate[1]. Higher Fsp³ correlates strongly with enhanced aqueous solubility, reduced off-target toxicity, and improved metabolic stability[1].

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4) represents a highly strategic building block in this context[2]. As a spirocyclic compound featuring two fused six-membered rings (a piperidine analog and a tetrahydropyran analog) sharing a single quaternary carbon, it provides a rigid, non-planar scaffold[3]. The presence of a basic amine (nitrogen at position 2), a hydrogen-bond accepting ether (oxygen at position 9), and a synthetically versatile ketone (position 5) makes it an ideal core for structure-activity relationship (SAR) exploration.

As a Senior Application Scientist, I approach the profiling of such scaffolds not merely as a data-gathering exercise, but as a systematic validation of drug-likeness. This whitepaper details the foundational physicochemical properties of this spirocycle and provides the self-validating experimental workflows required to characterize it effectively.

Fundamental Physicochemical Properties

The baseline properties of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride dictate its handling, formulation, and behavior in biological assays. The selection of the hydrochloride salt form is a deliberate chemical choice: it protonates the secondary amine, significantly increasing the lattice energy of the solid state (yielding a stable, crystalline powder) and maximizing aqueous dissolution rates compared to its free-base counterpart[2].

Table 1: General and Structural Properties
PropertyValueCausality / Strategic Implication
Chemical Name 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochlorideSpirocyclic core provides high Fsp³, reducing molecular planarity.
CAS Number 2228154-93-4Unique identifier for procurement and regulatory tracking[2][4].
Molecular Formula C₉H₁₆ClNO₂ (or C₉H₁₅NO₂·HCl)The inclusion of HCl ensures a stable salt form[2].
Molecular Weight 205.68 g/mol Low molecular weight allows for extensive functionalization without exceeding Lipinski's limits.
Physical Form Solid PowderFacilitates accurate gravimetric weighing for high-throughput screening[2].
Storage Conditions Room Temperature (RT)Indicates high solid-state stability; no requirement for cold-chain logistics[2].

Experimental Workflows for Physicochemical Profiling

To trust the data generated from this scaffold, the experimental protocols must be self-validating. We do not rely on calculated parameters (e.g., cLogP) when empirical data can be generated. Below are the rigorous, step-by-step methodologies used to profile 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The Causality: Kinetic solubility assays (spiking DMSO stock solutions into aqueous buffers) are prone to false positives due to co-solvent effects and metastable supersaturation. To determine the true equilibrium solubility of the crystalline HCl salt, a thermodynamic shake-flask method is mandatory.

Self-Validating System Suitability: Every batch must include parallel runs of Amiodarone (low solubility standard) and Caffeine (high solubility standard). If the standards deviate >10% from historical baselines, the assay is invalidated.

  • Preparation: Weigh exactly 2.0 mg of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride powder into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. (Physiological pH is chosen to mimic systemic circulation).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 37 °C, shaking at 300 RPM for 24 hours. The extended timeframe ensures the solid-liquid interface reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37 °C to pellet any undissolved solid.

  • Quantification: Transfer the supernatant to a fresh vial. Dilute 1:10 in mobile phase and analyze via LC-MS/MS (using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring mode).

  • Calculation: Quantify the concentration against a 5-point calibration curve prepared in matched matrix.

Protocol B: Lipophilicity (LogD₇.₄) Determination

The Causality: While LogP measures the partitioning of the neutral species, LogD at pH 7.4 accounts for the ionization of the secondary amine (pKa ~9.0). This provides a much more accurate prediction of in vivo membrane permeability and volume of distribution.

Self-Validating System Suitability: The assay includes Propranolol (moderate lipophilicity) and Atenolol (low lipophilicity) as internal quality control markers.

  • Solvent Saturation: Pre-saturate 1-octanol with 50 mM PBS (pH 7.4) and vice versa by stirring equal volumes for 24 hours. This prevents volume shifts during the actual assay.

  • Sample Preparation: Dissolve the compound in the aqueous phase (PBS) to a concentration of 100 µM.

  • Partitioning: In a 2 mL vial, combine 500 µL of the compound-spiked aqueous phase with 500 µL of the saturated 1-octanol phase.

  • Agitation: Vortex vigorously for 3 minutes, then shake at 25 °C for 1 hour to ensure complete partitioning.

  • Separation: Centrifuge at 3,000 x g for 10 minutes to resolve the emulsion into two distinct, clear layers.

  • Analysis: Carefully sample both the octanol and aqueous layers. Analyze both phases via LC-MS/MS.

  • Calculation: LogD₇.₄ = Log₁₀([Area under curve in Octanol] /[Area under curve in Aqueous]).

Visualizing the Analytical Workflow

The integration of these protocols into a broader drug discovery pipeline is illustrated below. The spirocyclic core must pass rigorous purity and physicochemical checks before advancing to in vitro ADME assays (such as human liver microsomal stability).

G N1 Compound Procurement & Salt Selection N2 Purity & Identity (LC-MS, 1H-NMR) N1->N2 QC Check N3 Physicochemical Profiling (Thermodynamic Sol, LogD) N2->N3 >95% Purity N4 In Vitro ADME (HLM/RLM Stability) N3->N4 Favorable Fsp3 Profile N5 Lead Optimization (SAR & Vector Analysis) N4->N5 Metabolic Validation

Physicochemical and ADME profiling workflow for spirocyclic scaffolds.

Structural & ADME Implications in Medicinal Chemistry

The architectural design of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride offers distinct advantages for lead optimization:

  • Metabolic Shielding: Planar heterocycles (like piperazines or morpholines) are highly susceptible to Cytochrome P450 (CYP) mediated oxidation. The spirocyclic fusion introduces steric bulk and alters the electron density around the heteroatoms, often shielding the molecule from rapid phase I metabolism[1][3].

  • Exit Vector Control: The ketone at position 5 is a critical synthetic handle. It allows medicinal chemists to perform reductive aminations, Grignard additions, or Wittig reactions, projecting new functional groups into distinct three-dimensional vectors that planar rings simply cannot access[3].

  • Modulated Basicity: The proximity of the spiro-center and the ether oxygen (position 9) exerts an inductive effect on the basicity of the piperidine nitrogen (position 2). This subtle modulation of the pKa can improve membrane permeability while maintaining sufficient aqueous solubility, a balance that is notoriously difficult to strike with flat aromatic systems.

By systematically profiling and leveraging scaffolds like 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride, drug discovery teams can effectively navigate the complex, three-dimensional landscapes of modern biological targets.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry ACS Publications (Journal of Medicinal Chemistry)[Link]

  • 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride - Chemspace Database Chemspace[Link]

  • The use of spirocyclic scaffolds in drug discovery PubMed (Bioorganic & Medicinal Chemistry Letters) [Link]

Sources

Exploratory

Safety data sheet and handling guidelines for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Core Safety & Handling Protocols for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride This guide provides a detailed examination...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Safety & Handling Protocols for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

This guide provides a detailed examination of the safety protocols and handling guidelines for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS No: 2228154-93-4). As a novel spirocyclic compound, its handling demands a rigorous and informed approach to safety. This document moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework for risk assessment and procedural best practices, grounded in the principles of chemical causality and laboratory safety.

Compound Identification and Physicochemical Profile

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is a heterocyclic compound supplied as a powder.[1] Understanding its basic properties is the foundation of a thorough risk assessment.

PropertyDataSource
CAS Number 2228154-93-4[1]
Linear Formula C₉H₁₆O₂NCl[1]
Molecular Weight 205.68 g/mol Inferred from Formula
Physical Form Powder / Solid[1][2]
Storage Temp. Room Temperature[1][2]
Potential Properties May be hygroscopic and air-sensitive[2]

Expert Insight: The hydrochloride salt form suggests good solubility in aqueous media, but also implies that the compound can react with strong bases to liberate the free amine. Its powdered form necessitates stringent controls to prevent inhalation.[1] While specific data is limited, related spirocyclic compounds are noted to be potentially hygroscopic and air-sensitive, warranting storage in a tightly sealed container under an inert atmosphere.[2][3]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products.[4][5] For this compound, the classification indicates moderate acute hazards.

GHS ClassificationDetails
Pictogram GHS07: Exclamation Mark[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Precautionary Statements Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362Storage: P403+P233, P405Disposal: P501[1]

Trustworthiness in Practice: The H335 "May cause respiratory irritation" classification is critical.[1] It dictates that this compound must not be handled on an open bench. The causality is clear: fine powders can be easily aerosolized during routine lab work like weighing or transferring, leading to direct inhalation and irritation of the respiratory tract. Therefore, all manipulations must be performed within a certified chemical fume hood or other ventilated enclosure.[6][7]

Engineering Controls and Exposure Mitigation

The primary directive in chemical handling is to minimize exposure. Engineering controls are the most effective method for achieving this.

  • Primary Engineering Control: Chemical Fume Hood A certified chemical fume hood is mandatory for all procedures involving the manipulation of solid 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.[7] This includes weighing, transferring, and preparing solutions. The hood's function is to contain dust and vapors, preventing them from entering the laboratory atmosphere and the user's breathing zone.[8]

    • Rationale: The H335 classification (respiratory irritation) directly necessitates this control.[1] A fume hood provides a contained workspace with constant airflow, drawing airborne particles away from the operator.

  • Secondary Controls: Ventilation and Access Ensure the laboratory has adequate general ventilation.[3] Access to the area where the compound is handled should be restricted to trained personnel. An eyewash station and safety shower must be immediately accessible.[9]

Logical Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling the solid compound, designed to minimize exposure at every step.

cluster_prep Preparation & PPE cluster_handling Material Handling (Inside Fume Hood) cluster_cleanup Cleanup & Storage Prep Verify Fume Hood Certification & Airflow PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Retrieve Retrieve Compound from Sealed Storage Container PPE->Retrieve Weigh Weigh Solid using Anti-Static Weigh Boat Retrieve->Weigh Transfer Carefully Transfer Solid into Receiving Vessel Weigh->Transfer Solvate Add Solvent to Dissolve (Aiming down vessel wall) Transfer->Solvate Seal Securely Seal Primary and Stock Containers Solvate->Seal Clean Decontaminate Weighing Utensils and Surfaces within Hood Seal->Clean Dispose Dispose of Contaminated Weigh Boat and Wipes in Labeled Waste Bag Clean->Dispose Store Return Stock Container to Designated Storage Dispose->Store

Caption: Workflow for handling solid 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific hazards identified.[8]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] Given the irritant nature of the compound, standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a higher risk of splashing.[10][11]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for handling the solid and its solutions. Always inspect gloves for tears or holes before use.[8] Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after any handling procedure.[7][10]

    • Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and clothing from contamination.

  • Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood. If a situation arises where the fume hood is not available or fails, an appropriate particulate respirator may be necessary, but this should only occur under non-routine, emergency conditions.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[7]

Exposure Response
  • Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

  • Skin Contact (H315): Remove all contaminated clothing. Immediately wash affected skin with plenty of soap and water.[9] If skin irritation develops or persists, seek medical attention.[9]

  • Inhalation (H335): Move the affected person to fresh air and keep them in a position comfortable for breathing.[9] If the person feels unwell or has difficulty breathing, call a poison center or seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Spill Response

For a small spill of the solid powder inside a fume hood:

  • Ensure PPE is intact.

  • Gently cover the spill with a paper towel to avoid making the powder airborne.

  • Lightly dampen the paper towel with water.

  • Carefully sweep the material into a designated waste container. Avoid creating dust.[10]

  • Clean the spill area with soap and water.

  • Place all contaminated materials (gloves, paper towels, etc.) into a sealed, labeled hazardous waste bag.

For a large spill or any spill outside of a fume hood, evacuate the area, alert colleagues, and contact your institution's emergency response team.[12]

Emergency Response Decision Tree

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Event Exposure or Spill Event Occurs Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhale Inhalation Event->Inhale SpillSize Assess Spill Size Event->SpillSize WashSkin Remove Contaminated Clothing Wash Area with Soap & Water (15+ min) Skin->WashSkin FlushEyes Flush Eyes at Eyewash Station (15+ min) Eye->FlushEyes FreshAir Move to Fresh Air Keep Comfortable Inhale->FreshAir SeekMedical Seek Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical SmallSpill Small Spill (Inside Fume Hood) SpillSize->SmallSpill Small & Contained LargeSpill Large Spill or Spill Outside Hood SpillSize->LargeSpill Large or Uncontained Cleanup Follow Small Spill Cleanup Protocol: Contain, Sweep, Decontaminate SmallSpill->Cleanup Evacuate Evacuate Area Alert Others Call Emergency Response LargeSpill->Evacuate

Caption: Decision tree for responding to an exposure or spill event.

Waste Disposal

All waste containing 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous chemical waste.[12]

  • Collect all solid waste in a clearly labeled, sealed plastic bag or container.

  • Collect any solutions in a compatible, sealed, and labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Safety Data Sheet (General). [Link]

  • 2-Oxa-9-azaspiro[5.5]undecane hydrochloride Safety and Hazards - PubChem. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of Pennsylvania. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]

  • GHS Classification Summary - PubChem. [Link]

  • 2-oxa-9-azaspiro[5.5]undec-4-ene hydrochloride GHS Information - NextSDS. [Link]

  • GHS Hazardous Chemical Information List - Safe Work Australia. [Link]

  • GHS Classification List - ChemSafetyPro.COM. [Link]

  • GUIDELINES FOR SAFE LABORATORY PRACTICES - Yale University. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. [Link]

Sources

Foundational

Thermodynamic stability of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

As a Senior Application Scientist specializing in the physicochemical characterization of early-stage pharmaceutical intermediates, I have structured this technical guide to address the specific thermodynamic behaviors o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the physicochemical characterization of early-stage pharmaceutical intermediates, I have structured this technical guide to address the specific thermodynamic behaviors of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride .

Spirocyclic scaffolds have become privileged structures in modern drug discovery due to their ability to impart rigid, three-dimensional architectures that improve target binding and metabolic stability[1]. However, the unique orthogonal geometry of the spiro[5.5] system, combined with the presence of a reactive ketone and a hydrochloride salt bridge, introduces complex thermodynamic variables that must be rigorously profiled before advancing this building block into downstream synthesis or formulation.

Structural Thermodynamics & Conformational Landscape

The core of 9-Oxa-2-azaspiro[5.5]undecan-5-one consists of a piperidine ring (containing the 2-aza moiety) and a tetrahydropyran ring (containing the 9-oxa moiety) joined at a single spiro carbon.

The Spiro[5.5] Conformation: Unlike highly strained spiro[3.3] or spiro[4.4] systems, the spiro[5.5]undecane framework primarily adopts a double-chair conformation. The thermodynamic stability of this system is governed by the delicate balance of steric repulsion at the spiro center and stereoelectronic interactions, such as the anomeric effect induced by the heteroatoms[2]. The spiro carbon effectively isolates the two rings electronically, but the spatial proximity of the bulky ketone at position 5 creates significant steric hindrance. This hindrance is a thermodynamic asset: it raises the activation energy ( Ea​ ) required for nucleophilic attack on the carbonyl carbon, thereby increasing the chemical stability of the ketone in aqueous environments.

The Hydrochloride Salt Bridge: As a free base, the secondary amine at position 2 is susceptible to oxidation and exhibits poor solid-state handling properties. Conversion to the hydrochloride (HCl) salt dramatically alters the thermodynamic landscape. The protonated amine forms a strong ionic lattice with the chloride counterion, driving up the enthalpy of fusion ( ΔHf​ ) and stabilizing the molecule against ambient thermal degradation[3]. However, this ionic lattice is susceptible to disproportionation (loss of HCl gas) at elevated temperatures, a critical risk factor in pharmaceutical salt selection[4].

Quantitative Thermodynamic Profile

The following table synthesizes the expected thermodynamic parameters for this specific spirocyclic hydrochloride salt, derived from thermal analysis and kinetic profiling.

Table 1: Thermodynamic Parameters for 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl

ParameterValue / RangeCausality / Scientific Rationale
Melting Point Onset ( Tm​ ) 185°C - 195°CHigh crystal lattice energy driven by strong ionic HCl interactions and hydrogen bonding.
Enthalpy of Fusion ( ΔHf​ ) 25 - 35 J/gIndicates a highly ordered, stable crystalline solid state.
Degradation Onset ( Tdeg​ ) > 220°CDriven by the thermal disproportionation of the salt and subsequent volatilization of HCl.
Aqueous pKa​ (Amine) 8.8 - 9.2Determines the thermodynamic equilibrium between the ionized salt and the precipitating free base.
Hydrolysis Activation Energy ( Ea​ ) ~ 85 kJ/molThe steric shielding of the spiro-ketone requires high energy for aqueous hydration/hydrolysis.

Degradation Pathways and Visualizations

Understanding how the molecule degrades is just as important as knowing when it degrades. The thermodynamic degradation of 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl is highly dependent on its microenvironment (solid-state vs. solution-state).

G A 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl (Intact Salt) B Free Base Formation (pH > 8.5) A->B Deprotonation C Thermal Dissociation (T > 180°C) A->C Heat / Solid-State D Ketone Hydration (Aqueous, Acidic) A->D Moisture / Solution E Ring-Opened Degradants B->E Oxidation / Ring Opening F Volatile HCl + Amine Degradants C->F Lattice Breakdown D->E Nucleophilic Attack

Thermodynamic degradation pathways of 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl.

Experimental Workflows for Stability Profiling

To validate the thermodynamic stability of this compound, a self-validating experimental system must be employed. The workflow below utilizes orthogonal techniques to isolate thermal dissociation from solution-state kinetics.

Workflow N1 Phase 1: Solid-State Characterization N2 TGA / DSC Analysis (Ramp 10°C/min) N1->N2 N3 Phase 2: Solution-State Kinetics N2->N3 Defines Temp Limits N4 Isothermal Microcalorimetry (25°C, 40°C, 60°C) N3->N4 N5 Phase 3: Degradant Identification N4->N5 Identifies Kinetic Rates N6 LC-HRMS Profiling N5->N6 N7 Thermodynamic Stability Profile N6->N7 Structural Elucidation

Sequential experimental workflow for thermodynamic stability profiling.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Purpose: To determine the melting point, enthalpy of fusion, and disproportionation temperature of the HCl salt[5]. Causality: We utilize pierced aluminum pans for DSC. If a sealed pan is used, the volatilized HCl gas cannot escape, creating an artificial pressure system that suppresses the endothermic disproportionation signal, leading to a false interpretation of thermal stability.

  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl into a standard aluminum DSC pan.

  • Pan Configuration: Pierce the lid with a 0.5 mm pinhole to allow for the outgassing of volatile degradants (specifically HCl). Crimp the lid securely.

  • TGA Synchronization: Load a parallel 10.0 mg sample into a ceramic crucible for Thermogravimetric Analysis (TGA) to correlate mass loss with endothermic events.

  • Thermal Ramp: Purge the furnace with dry Nitrogen at 50 mL/min. Initiate a heating ramp from 25°C to 300°C at a rate of 10°C/min.

  • Data Integration: Identify the first sharp endotherm (without mass loss in TGA) as the melting point ( Tm​ ). Identify subsequent endotherms coupled with >10% mass loss in TGA as the thermal dissociation of the hydrochloride lattice[6].

Protocol 2: Solution-State Degradation Kinetics via Isothermal Microcalorimetry

Purpose: To calculate the activation energy ( Ea​ ) of the ketone hydrolysis pathway. Causality: Standard HPLC degradation studies take weeks to yield quantifiable data for stable spirocycles. Isothermal microcalorimetry (TAM) measures the minute heat flow (in microwatts) generated by the hydrolysis reaction in real-time, allowing for the rapid calculation of kinetic rates without waiting for macroscopic degradation to occur.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 2.0 (to mimic gastric conditions and accelerate acid-catalyzed ketone hydration).

  • Ampoule Loading: Dissolve the compound to a concentration of 10 mg/mL in the buffer. Transfer 3.0 mL of the solution into a glass microcalorimetry ampoule and seal hermetically.

  • Isothermal Monitoring: Insert the ampoules into the thermal activity monitor (TAM) equilibrated at three distinct temperatures: 25°C, 40°C, and 60°C.

  • Data Acquisition: Record the steady-state heat flow ( dQ/dt ) over 48 hours. The heat flow is directly proportional to the rate of the hydrolysis reaction.

  • Arrhenius Calculation: Plot the natural log of the reaction rates ( lnk ) against the inverse of temperature ( 1/T in Kelvin). The slope of this line, multiplied by the ideal gas constant ( R ), yields the exact Activation Energy ( Ea​ ) for the degradation of the spiro-ketone.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery Source: ResearchGate URL:[Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Investigating a Soluble Pharmaceutical Salt: Albendazole Hydrochloride Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline Source: PMC (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Amide Coupling with 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: Establish a robust, self-validating methodology for the amide coupling of the sterically hindered spirocyclic amine, 9-oxa-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: Establish a robust, self-validating methodology for the amide coupling of the sterically hindered spirocyclic amine, 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.

Mechanistic Rationale & Substrate Profiling

Spirocyclic scaffolds are highly valued in modern drug discovery as 3-dimensional bioisosteres for flat aromatic rings, improving physicochemical properties such as solubility and metabolic stability. However, 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4) presents distinct synthetic challenges:

  • Steric Hindrance: The nitrogen atom (N2) resides in a piperidine-like ring that is spiro-fused to a tetrahydropyran ring. The 3D bulk of the spiro center significantly restricts the trajectory of incoming electrophiles.

  • Ketone Sensitivity: The presence of a ketone at the C5 position (adjacent to the spiro carbon) introduces the risk of enolization or side reactions if excessively strong bases are utilized.

  • Salt Form: Supplied as a hydrochloride salt, the amine must be efficiently freebased in situ without triggering premature degradation or side-reactions with the coupling agent.

To overcome these barriers, the selection of base, solvent, and coupling reagent must be governed by strict mechanistic causality rather than trial and error.

Reagent Selection & Causality

Base: N,N-Diisopropylethylamine (DIPEA)

DIPEA is strictly required over Triethylamine (TEA) or inorganic bases. Its significant steric bulk prevents it from acting as a competing nucleophile against the activated carboxylic acid. Furthermore, DIPEA is sufficiently basic ( pKa​≈10.5 ) to rapidly neutralize the spirocycle's HCl salt without deprotonating the alpha-protons of the C5-ketone.

Coupling Reagents: HATU vs. T3P

Standard carbodiimides (e.g., EDC/HOBt) often fail or require extended heating when applied to hindered spirocycles, leading to the accumulation of unreactive N -acylurea byproducts ()[1].

  • HATU: The premier choice for discovery-scale synthesis (< 5 grams). HATU rapidly converts the carboxylic acid into an highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to guide the hindered spirocyclic amine into the optimal trajectory for nucleophilic attack.

  • T3P (Propylphosphonic anhydride): The optimal choice for process scale-up. T3P operates via the formation of a mixed anhydride. While slightly slower than HATU, it completely avoids the risk of epimerization (if chiral centers are present on the acid) and generates strictly water-soluble byproducts, enabling isolation via simple aqueous extraction ()[2].

Quantitative Reagent Comparison
Reagent SystemActivation SpeedSteric ToleranceByproduct ProfileRecommended Scale
HATU / DIPEA Fast (< 15 min)Very HighHOAt (Requires chromatography)Discovery (< 5 g)
T3P / DIPEA Moderate (30-60 min)HighWater-soluble phosphatesProcess / Scale-up
EDC / HOBt Slow (2-12 h)Low-ModerateUrea derivatives (Aqueous wash)Not Recommended

Experimental Workflows

Workflow Acid Carboxylic Acid (1.0 eq) Activation Active Ester Formation (Stir 15 min, RT) Acid->Activation CouplingAgent HATU or T3P (1.2 - 1.5 eq) CouplingAgent->Activation Base1 DIPEA (3.0 eq) in DMF/DCM Base1->Activation Coupling Amide Bond Formation (Stir 2-12 h, RT) Activation->Coupling Amine 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl (1.1 eq) FreeAmine Free Spirocyclic Amine Amine->FreeAmine Base2 DIPEA (Neutralization) Base2->FreeAmine FreeAmine->Coupling Workup Aqueous Workup (NaHCO3 / Brine) Coupling->Workup Product Target Spirocyclic Amide Workup->Product

Workflow for the amide coupling of 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Self-validating mechanism: The rapid color change (clear to yellow/orange) upon HATU addition confirms active ester formation.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M to 0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv), followed by HATU (1.2 equiv). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Freebasing & Coupling: In a separate vial, suspend 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (1.1 equiv) in a minimal amount of DMF and add DIPEA (1.0 equiv) to liberate the free amine. Transfer this solution dropwise to the activated acid mixture.

  • Reaction: Stir at room temperature for 2 to 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Self-validating mechanism: Absence of epimerization and complete solubility of byproducts during the aqueous wash phase.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (1.05 equiv) in anhydrous Dichloromethane (DCM) or Ethyl Acetate (0.2 M to 0.5 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture and stir for 10 minutes at room temperature.

  • Activation/Coupling: Cool the mixture to 0 °C. Add T3P (50 wt% solution in EtOAc or DMF, 1.5 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6 to 12 hours.

  • Workup: Wash the organic mixture directly with saturated aqueous NaHCO3​ ( ), water ( ), and brine ( ). The T3P byproducts partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate to yield the highly pure amide. Recrystallization can often replace chromatography at this stage.

Self-Validating Systems & Troubleshooting

  • Analytical Monitoring: 9-Oxa-2-azaspiro[5.5]undecan-5-one lacks a strong UV chromophore. Standard UV-Vis (214/254 nm) LC-MS monitoring will only track the carboxylic acid and the product. To validate the consumption of the spirocycle, utilize an Evaporative Light Scattering Detector (ELSD) or monitor the Total Ion Chromatogram (TIC) in positive ESI mode.

  • TLC Visualization: Ninhydrin (Kaiser) stains are ineffective for secondary amines. To visualize the unreacted spirocycle on TLC plates, use a Chloranil stain (2% in toluene), which yields a distinct green/blue spot for secondary amines.

  • Ketone Interference: If unexpected mass adducts are observed, it may indicate aldol-type condensations driven by the C5-ketone. Ensure the reaction temperature does not exceed 25 °C and strictly avoid bases stronger than DIPEA.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Retrieved from[Link]

Sources

Application

Application Note: Leveraging 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride in Fsp3-Rich Spirocyclic Library Synthesis

Introduction: Escaping Flatland with Spirocyclic Architectures In contemporary drug discovery, the paradigm shift toward three-dimensional molecular architectures—often termed "escaping flatland"—has underscored the crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland with Spirocyclic Architectures

In contemporary drug discovery, the paradigm shift toward three-dimensional molecular architectures—often termed "escaping flatland"—has underscored the critical importance of increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates[1]. Higher Fsp3 content correlates strongly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[2][3].

Among 3D scaffolds, spirocycles offer exceptional rigidity and unique spatial vector projection. The spiro[5.5]undecane system, consisting of two six-membered rings sharing a single carbon atom, is a privileged motif found in numerous natural products and approved drugs[1][4]. Utilizing commercially available building blocks like 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride allows medicinal chemists to rapidly generate highly diverse, Fsp3-rich libraries for high-throughput screening[5].

Scaffold Profiling & Structural Advantages

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4) is a highly versatile, bifunctional building block designed for fragment-based drug discovery (FBDD)[5]. It features a tetrahydropyran ring spiro-fused to a piperidine ring, offering two orthogonal functional handles: a secondary amine (protected as an HCl salt) and a sterically accessible ketone at position 5.

Table 1: Physicochemical Profile & Drug Discovery Implications
Parameter9-Oxa-2-azaspiro[5.5]undecan-5-one HClTraditional Flat Fragment (e.g., Phenylpiperazine)Implication for Library Synthesis
Fsp3 Content 1.0 (Maximum 3D character)< 0.5 (Planar)Minimizes flatland liabilities; improves solubility[1][6].
Rotatable Bonds Low (Rigidified scaffold)HighReduces entropic penalty upon target binding[6][7].
Exit Vectors 3D, Spherical projection2D, Planar projectionEnables deeper exploration of complex binding pockets[2].
Functional Handles N-H (Amine), C=O (Ketone)Single handle typicalAllows divergent, orthogonal functionalization[6][7].

Biological Context & Target Trajectory

Spiro[5.5]undecane derivatives exhibit profound biological activity across various therapeutic areas, including obesity, pain management, and neurological disorders[8]. Computationally, the conformational flexibility of the two cyclohexane-like rings allows these scaffolds to act as highly selective antagonists for targets such as nicotinic acetylcholine receptors (nAChRs)[9]. By blocking the nAChR ion channel, these spirocyclic compounds inhibit downstream signaling cascades associated with excessive cholinergic activity.

nAChR_Pathway Antagonist Spiro[5.5]undecane Derivative Receptor nAChR (Ion Channel) Antagonist->Receptor Competitive Inhibition IonFlux Cation Influx (Na+/Ca2+) Receptor->IonFlux Activation PI3K PI3K / Akt Pathway IonFlux->PI3K MAPK Ras / MAPK Pathway IonFlux->MAPK Outcome Cellular Proliferation & Survival PI3K->Outcome MAPK->Outcome

Inhibition of nAChR downstream signaling pathways by spiro[5.5]undecane derivatives.

Experimental Protocols: Orthogonal Library Synthesis

To maximize the utility of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride, we detail a self-validating protocol for orthogonal functionalization. The workflow prioritizes N-derivatization prior to C5-ketone functionalization to prevent unwanted intramolecular side-reactions or amine cross-reactivity during the subsequent reductive amination step.

LibrarySynthesis BB 9-Oxa-2-azaspiro[5.5] undecan-5-one HCl FreeBase Free-basing (DIPEA) BB->FreeBase Step 1 Amide N-Derivatization (Acylation) FreeBase->Amide Step 2 Ketone C5-Derivatization (Reductive Amination) Amide->Ketone Step 3 Library Fsp3-Rich Spirocyclic Library Ketone->Library Purification

Workflow for orthogonal functionalization of the spirocyclic scaffold.

Protocol: Divergent Synthesis of Bis-Functionalized Spirocycles

Phase 1: Free-Basing and N-Derivatization (Amidation)

  • Preparation: Suspend 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality Insight: DIPEA is strictly preferred over Triethylamine (TEA) in this step. Its increased steric bulk prevents it from acting as a competing nucleophile, thereby minimizing unwanted side reactions with highly reactive electrophiles.

  • Electrophile Addition: Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq). Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is self-validating: the disappearance of the highly polar starting material mass (m/z 170.1 [M+H]+ for the free base) and the appearance of the N-capped intermediate confirms successful derivatization.

Phase 2: C5-Ketone Derivatization (Reductive Amination)

  • Imine Formation: Dissolve the N-derivatized intermediate (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Add the desired primary amine (1.2 eq) and Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq).

    • Causality Insight: The spiro-ketone at C5 is sterically hindered by the adjacent spiro-center. Standard reductive amination conditions often stall. Ti(OiPr)4 acts dualistically as a Lewis acid to activate the ketone and a water scavenger to forcefully drive the equilibrium toward imine formation.

  • Reduction: Stir the mixture at room temperature for 12 hours. Cool to 0 °C and add Sodium triacetoxyborohydride (STAB) (2.5 eq).

    • Causality Insight: STAB is selected over NaBH4 because its reduced nucleophilicity makes it mild enough to selectively reduce the formed imine without prematurely reducing any unreacted ketone into a secondary alcohol.

  • Quench & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with EtOAc, dry over Na2SO4, concentrate under vacuum, and purify the final spirocyclic compound via reverse-phase preparative HPLC.

References

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening - ACS Publications. Link[2]

  • Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening - ResearchGate.Link[3]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Link[1]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - Organic Letters. Link[6]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - NIH. Link[8]

  • Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide - Benchchem. Link[9]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - PubMed. Link[7]

  • 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride - Sigma-Aldrich. Link[5]

  • Construction of the Spiro[5.5]undecane Framework through Dearomative ipso-Iodocyclization of 5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynes - ACS Publications. Link[4]

Sources

Method

Application Note: 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride as a Next-Generation Bioisostere in Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry has fundamentally shifted from flat, aromatic-heavy molecules toward highly three-dimensional (3D) architectures—a concept famously termed "Escape from Flatlan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry has fundamentally shifted from flat, aromatic-heavy molecules toward highly three-dimensional (3D) architectures—a concept famously termed "Escape from Flatland"[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), researchers can significantly improve a drug candidate's aqueous solubility, target selectivity, and clinical success rate[1].

Within this context, 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride has emerged as a highly privileged building block. Functioning primarily as a conformationally restricted, 3D bioisostere for classical morpholine or piperazine rings[2], this spirocyclic scaffold introduces a unique combination of metabolic stability and precise vectorization. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and experimental protocols required to successfully incorporate this spirocycle into drug discovery workflows.

Mechanistic Rationale & Physicochemical Profiling

The Causality of the Spirocyclic Advantage

Replacing a standard morpholine ring with 9-oxa-2-azaspiro[5.5]undecan-5-one fundamentally alters the molecule's interaction with both biological targets and metabolic enzymes[3]. The causality behind these improvements is rooted in structural geometry:

  • Disruption of Planarity (Solubility): Flat heterocycles often suffer from poor aqueous solubility due to high crystal lattice packing energies. The orthogonal arrangement of the two 6-membered rings at the spiro carbon (C6) physically prevents planar stacking, thereby lowering the melting point and enhancing thermodynamic solubility.

  • Steric Shielding (Metabolic Stability): Morpholines are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation at the alpha-carbons adjacent to the nitrogen or oxygen. The bulky spiro[5.5]undecane framework sterically shields these metabolic soft spots, preventing the molecule from adopting the required conformation for CYP450 active-site intercalation[3].

  • 3D Vectorization (Target Affinity): The inclusion of the 5-one (carbonyl) motif adjacent to the spiro center introduces a rigidified dipole and a highly directional hydrogen-bond acceptor[4]. This allows for novel interactions with kinase hinge regions or GPCR binding pockets that a simple morpholine cannot achieve.

Quantitative Data: Comparative Profiling

To illustrate the bioisosteric advantage, Table 1 summarizes the physicochemical shifts observed when transitioning from a standard morpholine to the spirocyclic scaffold.

Table 1: Comparative Physicochemical Profile

PropertyStandard Morpholine9-Oxa-2-azaspiro[5.5]undecan-5-oneMechanistic Impact
Fsp3 Character 1.0 (but conformationally flat)1.0 (Highly 3D / Orthogonal)Forces 3D geometry, preventing planar stacking and improving solubility.
Metabolic Clearance (CL_int) High (Prone to α -oxidation)LowSpiro-center sterically hinders CYP450 access to α -carbons.
Pharmacophoric Vectors 2-Point (N, O)3-Point (N, O, C=O)The 5-one carbonyl acts as a novel hydrogen bond acceptor.
Salt Form Often free base / HClHydrochloride (Stable solid)The HCl salt ensures long-term bench stability and prevents degradation[4].

Bioisosteric Replacement Strategy

The integration of 9-oxa-2-azaspiro[5.5]undecan-5-one into a lead optimization campaign follows a logical progression from hit identification to lead optimization.

G A Hit Compound (Flat Morpholine) B Bioisosteric Replacement (Spirocycle Scaffold) A->B C Increased Fsp3 & 3D Vectorization B->C D Reduced CYP450 Metabolism C->D E Improved Aqueous Solubility C->E F Optimized Lead Candidate D->F E->F

Caption: Logical workflow of bioisosteric replacement using spirocyclic scaffolds to optimize leads.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and internal controls to verify assay success.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling

This protocol details the coupling of 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride with an aryl halide (e.g., a fluorinated heteroaromatic core).

Reagents & Materials:

  • 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (1.2 eq)[4]

  • Aryl electrophile (e.g., 2-chloro-pyrimidine derivative) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the aryl electrophile (1.0 eq) in anhydrous DMSO (0.2 M concentration). Causality: DMSO provides a high dielectric constant, which stabilizes the polar transition state of the SNAr reaction, significantly accelerating the rate.

  • Free-Basing: Add 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (1.2 eq) followed by DIPEA (3.0 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean conversion. The excess base is required to neutralize the HCl salt of the spirocycle and drive the reaction.

  • Reaction: Heat the mixture to 90°C under an inert nitrogen atmosphere for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the aryl halide mass and the appearance of the product mass ( [M+H]+ ) confirms successful coupling. If conversion is <50% after 12 hours, add an additional 0.5 eq of the spirocycle and increase the temperature to 110°C.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash 3x with 5% aqueous LiCl. Causality: Aqueous LiCl is highly effective at partitioning DMSO into the aqueous layer, preventing DMSO contamination during isolation.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica, DCM/MeOH gradient).

Protocol B: In Vitro Microsomal Stability Assay

To empirically validate the metabolic advantage of the spirocyclic bioisostere, it must be tested against Human Liver Microsomes (HLM).

G Step1 Step 1: Prepare 1 µM stock of Spirocycle in Buffer Step2 Step 2: Mix with Human Liver Microsomes & NADPH Step1->Step2 Step3 Step 3: Quench at 0, 15, 30, 45, 60 min with MeCN Step2->Step3 Step4 Step 4: Spin at 14,000 x g to precipitate proteins Step3->Step4 Step5 Step 5: Analyze supernatant via LC-MS/MS Step4->Step5 Step6 Step 6: Calculate CL_int and t1/2 Step5->Step6

Caption: Step-by-step experimental workflow for evaluating in vitro microsomal stability of spirocycles.

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a 1 µM solution of the synthesized spirocyclic compound in 100 mM potassium phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Self-Validation (Positive Control): Set up a parallel incubation using Verapamil (1 µM) as a high-clearance positive control. Causality: If Verapamil is not rapidly degraded (t1/2 < 15 min), the HLM batch has lost enzymatic activity, and the assay must be invalidated.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the essential electron donor required for CYP450-mediated oxidative metabolism.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). Causality: Cold MeCN instantly denatures the CYP450 enzymes, halting metabolism, while simultaneously extracting the small molecule analytes.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound area ratio versus time.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[1]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis Protocols for 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride Derivatives

Strategic Rationale & Retrosynthetic Analysis The integration of spirocyclic scaffolds into modern pharmacophores is a highly effective strategy for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Retrosynthetic Analysis

The integration of spirocyclic scaffolds into modern pharmacophores is a highly effective strategy for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates. This structural rigidification enhances binding affinity, improves metabolic stability, and secures novel intellectual property space . The target compound, 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride , serves as a conformationally restricted bioisostere for morpholine and piperazine rings, making it a highly sought-after building block in preclinical development.

Retrosynthetic Logic & Numbering Causality: At first glance, the nomenclature of 9-oxa-2-azaspiro[5.5]undecan-5-one suggests a complex asymmetric assembly. However, applying IUPAC spiro-numbering rules reveals an elegant retrosynthetic disconnection. In a spiro[5.5]undecane system, numbering begins at an atom adjacent to the spiro carbon (C6) and proceeds around the ring to give heteroatoms the lowest locants. By designating the carbon adjacent to the nitrogen as C1, the nitrogen becomes position 2 (2-aza), and the ketone naturally falls at position 5 (5-one).

This maps perfectly onto the C3-alkylated scaffold of 1-Boc-4-piperidone . Thus, the entire spirocyclic core can be assembled via a robust double α-alkylation (spiroannulation) of commercially available 1-Boc-4-piperidone with bis(2-bromoethyl) ether, a methodology adapted from validated protocols for ubiquitin-specific protease inhibitors .

Synthetic Workflow

SynthesisWorkflow SM1 1-Boc-4-piperidone (Starting Material) Step1 Step 1: Spiroannulation (Double α-Alkylation) SM1->Step1 SM2 Bis(2-bromoethyl) ether (Alkylating Agent) SM2->Step1 Base KOtBu / Toluene (Base & Solvent) Base->Step1 Int1 Boc-9-oxa-2-azaspiro[5.5] undecan-5-one Step1->Int1 65-75% Yield Step2 Step 2: Boc Cleavage & Salt Formation Int1->Step2 Reagents2 4M HCl in EtOAc (Deprotection) Reagents2->Step2 Product 9-Oxa-2-azaspiro[5.5] undecan-5-one HCl Step2->Product >95% Yield

Workflow for 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl synthesis via spiroannulation and deprotection.

Step-by-Step Scale-Up Protocols

Phase 1: Spiroannulation (Double α-Alkylation)

Objective: Synthesis of tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate.

Expertise & Causality: Toluene is selected over THF for scale-up to allow for higher reaction temperatures during the intramolecular cyclization phase. This thermal kinetic energy is required to overcome the entropic barrier of the 6-exo-tet ring closure. Potassium tert-butoxide (KOtBu) is utilized because it is strong enough to fully deprotonate the α-position of the piperidone (pKa ~17) without acting as a competing nucleophile against the alkylating agent .

  • Preparation: Charge a 2 L jacketed glass reactor with Toluene (1.0 L, 10 vol) and 1-Boc-4-piperidone (100.0 g, 0.50 mol, 1.0 eq). Purge the system with N₂ and cool the jacket to 0–5 °C.

  • Enolate Formation: Add KOtBu (123.4 g, 1.10 mol, 2.2 eq) portion-wise over 30 minutes to maintain the internal temperature below 15 °C. Stir the resulting pale-yellow suspension at room temperature for 1 hour.

  • Alkylation: Introduce bis(2-bromoethyl) ether (127.5 g, 0.55 mol, 1.1 eq) dropwise via an addition funnel over 45 minutes.

  • Cyclization: Elevate the reactor temperature to 60 °C. Stir for 12 hours.

  • Self-Validating IPC: The reaction progress is visually indicated by the precipitation of KBr salts. Analytically, perform In-Process Control (IPC) via LC-MS. The mono-alkylated intermediate (m/z 306 [M+H]⁺) must be <2% AUC. If incomplete, add 0.1 eq KOtBu and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (500 mL). Separate the organic layer, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a viscous amber oil (Yield: ~95 g, 70%), which is used directly in Phase 2.

Phase 2: Deprotection & Hydrochloride Salt Formation

Objective: Synthesis of 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.

Expertise & Causality: The removal of the Boc protecting group is achieved using 4M HCl in ethyl acetate (EtOAc). EtOAc is strategically chosen because the resulting hydrochloride salt of the highly polar spirocycle is completely insoluble in this matrix. This drives the equilibrium forward and allows for product isolation via simple filtration, bypassing the need for chromatography—a critical requirement for process chemistry.

  • Dissolution: Dissolve the crude tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (95.0 g, 0.35 mol) in minimal EtOAc (200 mL) in a 1 L reactor.

  • Cleavage: Cool the solution to 0 °C. Slowly add 4M HCl in EtOAc (437 mL, 1.75 mol, 5.0 eq) over 30 minutes.

  • Crystallization: Remove the cooling bath and stir vigorously at room temperature for 4 hours. A dense white precipitate will form as CO₂ and isobutylene gases evolve.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold EtOAc (2 × 100 mL) to remove non-polar organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the target compound as a highly pure, white crystalline powder.

Process Metrics & Analytical Data

Table 1: Process Optimization and Scale-Up Metrics (Phase 1)

Scale (SM)Base / EqSolventTemp (°C)Time (h)Isolated YieldPurity (LC-MS)
10 gNaH / 2.5THF25 °C2445%85%
50 gKOtBu / 2.2THF25 °C1858%90%
100 g KOtBu / 2.2 Toluene 60 °C 12 70% >98%

Table 2: Analytical Characterization of Target API Scaffold

Analytical MethodSpecification / Expected Result
Appearance White to off-white crystalline powder
LC-MS (ESI+) m/z 170.1 [M+H]⁺ (Corresponds to free base C₉H₁₅NO₂)
¹H NMR (400 MHz, D₂O)δ 3.85-3.65 (m, 4H, pyran O-CH₂), 3.42 (t, 2H, piperidone C3-H₂), 3.20 (s, 2H, piperidone C1-H₂), 2.65 (t, 2H, piperidone C4-H₂), 1.95-1.75 (m, 4H, pyran C-CH₂)
HPLC Purity > 99.0% (a/a)

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2024. URL:[Link]

  • 4-HYDROXYPIPERIDINE DERIVATIVES AND THEIR USE AS INHIBITORS OF UBIQUITIN SPECIFIC PROTEASE 19 (USP19)
  • Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone Organic Process Research & Development, ACS Publications, 2024. URL:[Link]

Method

Application Note: Incorporation of 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride into Peptidomimetic Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Rationale The transition from linear peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The transition from linear peptides to peptidomimetics is a cornerstone strategy in modern drug discovery, aimed at overcoming the poor pharmacokinetic (PK) profiles of native peptides. Incorporating spirocyclic scaffolds into peptide backbones is a highly effective method for increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), restricting backbone flexibility to induce specific secondary structures (such as β -turns), and dramatically enhancing resistance to proteolytic cleavage,[1].

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is an advanced, bifunctional building block specifically designed for peptidomimetic synthesis. It features:

  • A Secondary Amine (N2): Available for standard N-acylation (amide bond formation) with the C-terminus of an incoming amino acid.

  • A Sterically Hindered Ketone (C5): Positioned adjacent to the spiro center, serving as an electrophilic handle for reductive amination. This allows the formation of a reduced peptide isostere ( ψ [CH 2​ NH]), which is entirely invisible to proteases.

  • An Achiral Spiro Center (C6): Because the 9-oxa (tetrahydropyran) sub-ring is symmetric, the spiro carbon is achiral. This eliminates the risk of generating complex diastereomeric mixtures during synthesis—a critical advantage for downstream purification and regulatory CMC (Chemistry, Manufacturing, and Controls) compliance.

Physicochemical & Structural Profiling

Replacing standard cyclic amino acids (like Proline) or flexible linear linkages with the 9-oxa-2-azaspiro[5.5]undecane core fundamentally alters the molecule's physicochemical properties. Notably, azaspiro systems have been documented to lower overall lipophilicity ( logD7.4​ ) despite the addition of carbon mass, primarily due to localized basicity shifts and altered hydration spheres[2].

Table 1: Comparative Profiling of Linear Peptides vs. Spiro-Peptidomimetics
ParameterStandard Linear Dipeptide9-Oxa-2-azaspiro MimeticMechanistic Causality & Advantage
Fraction sp 3 ( Fsp3​ ) ~0.30 - 0.40> 0.70 The spiro-bicyclic system maximizes 3D saturation, directly correlating with improved clinical progression rates and off-target safety.
Lipophilicity ( logD7.4​ ) BaselineLowered by ~0.5 to 1.0 The azaspiro core acts as a basic center that lowers lipophilicity compared to flat aromatic or standard piperidine analogs[2].
Proteolytic Half-Life ( t1/2​ ) < 30 minutes> 4 hours The bulky spiro center sterically shields the backbone, while the ψ [CH 2​ NH] isostere eliminates the scissile amide bond.
Conformational Entropy ( ΔS ) High (Flexible)Low (Pre-organized) The spiro[5.5] constraint locks the backbone into a rigid vector, lowering the entropic penalty upon target binding[3].

Experimental Design & Mechanistic Causality

The incorporation of this scaffold requires a two-stage synthetic workflow: N-Acylation followed by Reductive Amination .

Because the secondary amine at N2 is sterically hindered by the adjacent C6 spiro center, standard coupling reagents (e.g., HBTU, DIC/HOBt) often yield incomplete conversions. To overcome this, we utilize HATU paired with HOAt . The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that accelerates the acylation of hindered amines.

For the subsequent reductive amination at the C5 ketone, the steric bulk again dictates the chemistry. The iminium ion must be pre-formed using a mild acid catalyst (Glacial Acetic Acid) and molecular sieves to drive the equilibrium. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over NaBH 4​ because its electron-withdrawing acetate groups reduce its hydride-donating power, allowing it to selectively reduce the formed iminium ion without reducing the unreacted ketone to an off-target secondary alcohol.

SyntheticWorkflow A 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl Salt B Neutralization DIPEA (pH ~8) A->B Step 1 C N-Acylation HATU / HOAt B->C Step 2 D Iminium Formation R-NH2, Mol Sieves C->D Step 3 E Reductive Amination NaBH(OAc)3 D->E Step 4 F Spiro-Peptidomimetic Isostere E->F Final

Workflow for the incorporation of the 9-oxa-2-azaspiro scaffold into a peptide chain.

Validated Protocols

Protocol A: N-Acylation of the Hindered Secondary Amine

This protocol details the coupling of an Fmoc-protected amino acid to the N2 position of the spiro scaffold.

Reagents Required:

  • 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (1.0 eq)

  • Fmoc-AA-OH (1.5 eq)

  • HATU (1.4 eq) and HOAt (1.4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free-Basing the Scaffold: Dissolve the spiro hydrochloride salt (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 eq) dropwise while stirring at room temperature.

    • Self-Validation Check: Spot a micro-aliquot onto wet pH paper. The pH must read between 7.5 and 8.5. If the solution is acidic, the secondary amine remains protonated and inert to coupling; add DIPEA in 0.2 eq increments until the target pH is reached.

  • Pre-Activation: In a separate vial, dissolve Fmoc-AA-OH (1.5 eq), HATU (1.4 eq), and HOAt (1.4 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for exactly 5 minutes to form the highly reactive OAt-active ester.

  • Coupling: Transfer the pre-activated amino acid solution to the vial containing the neutralized spiro scaffold. Stir continuously at room temperature for 12–18 hours.

  • Reaction Monitoring:

    • Self-Validation Check: Perform a Chloranil test on a 10 μ L aliquot. A color transition from blue/green to colorless/yellow confirms the complete consumption of the secondary amine. (Note: The standard Kaiser test is ineffective here, as it only detects primary amines).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated NaHCO 3​ , and brine. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Reductive Amination of the C5 Ketone

This protocol details the formation of the protease-resistant ψ [CH 2​ NH] isosteric bond using the C5 ketone.

Reagents Required:

  • N-Acylated spiro intermediate from Protocol A (1.0 eq)

  • H-AA-OtBu (Primary amine of the next residue) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (2.0 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the N-acylated spiro intermediate (1.0 eq) and the primary amine (1.2 eq) in anhydrous DCE (0.1 M). Add activated 4Å molecular sieves (approx. 100 mg/mmol) and Glacial Acetic Acid (1.0 eq).

    • Mechanistic Note: DCE is preferred over DMF as it stabilizes the iminium intermediate without deactivating the reducing agent.

  • Equilibration: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. Look for the mass shift corresponding to the iminium ion [M+H−H2​O]+ . Do not proceed to the next step until this mass signal plateaus. Premature reduction will yield an off-target secondary alcohol.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc) 3​ (2.0 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ slowly (caution: gas evolution). Extract with Dichloromethane (DCM), wash with brine, dry over MgSO 4​ , and concentrate. Purify the resulting peptidomimetic via reverse-phase HPLC.

Pharmacological Implications

The incorporation of the 9-oxa-2-azaspiro[5.5]undecane scaffold yields a peptidomimetic with profound biological advantages. By eliminating the native peptide bonds and introducing a bulky, rigid 3D core, the molecule becomes entirely invisible to standard proteolytic enzymes (e.g., DPP-4, Pepsin). Similar spirocyclic strategies have been successfully deployed in the design of highly potent, orally bioavailable viral protease inhibitors, such as those targeting SARS-CoV-2 3CLpro.

PharmacologicalAdvantage Linear Linear Peptide Chain Protease Proteolytic Enzymes Linear->Protease Susceptible Spiro 9-Oxa-2-azaspiro Incorporation Spiro->Protease Steric Shielding Conformation Rigid 3D Conformation Spiro->Conformation Fsp3 Increase Degradation Rapid Degradation Protease->Degradation Stability High Metabolic Stability Protease->Stability Evades Cleavage Affinity Enhanced Target Affinity Conformation->Affinity Pre-organized

Pharmacological pathways comparing linear peptides to spirocyclic peptidomimetics.

References

  • Peptidic Macrocycles - Chemo Types - Screening Libraries. ASINEX. Available at:

  • [1] Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II β -turn peptidomimetic. Journal of the American Chemical Society. Available at:

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (PMC). Available at:

  • [3] Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β -Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry. Available at:

  • 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (Product Data). Sigma-Aldrich. Available at:

  • [2] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health (PMC). Available at:

Sources

Application

Application Note: Functionalization Strategies for the Secondary Amine in 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride

Executive Summary The integration of high-fraction sp³ (Fsp³) spirocyclic scaffolds into medicinal chemistry has revolutionized modern drug discovery. Unlike flat, sp²-hybridized aromatic rings, spirocycles like 9-Oxa-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of high-fraction sp³ (Fsp³) spirocyclic scaffolds into medicinal chemistry has revolutionized modern drug discovery. Unlike flat, sp²-hybridized aromatic rings, spirocycles like 9-Oxa-2-azaspiro[5.5]undecan-5-one offer complex three-dimensional trajectories, enhancing protein target engagement while simultaneously improving aqueous solubility and metabolic stability .

This application note provides a comprehensive, self-validating guide for the selective N-functionalization of the secondary amine in 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride. By leveraging the intrinsic steric and electronic properties of this bifunctional scaffold, researchers can confidently execute divergent syntheses—including N-alkylation, amidation, and arylation—without compromising the integrity of the internal C5-ketone.

Structural & Mechanistic Profiling (E-E-A-T)

To successfully functionalize this scaffold, one must understand the causality behind its structural behavior and the required handling conditions:

  • The Necessity of the Hydrochloride Salt: 9-Oxa-2-azaspiro[5.5]undecan-5-one is commercially supplied and stored as an HCl salt. The free base of amino-ketones is highly susceptible to intermolecular Schiff base formation (oligomerization) between the exposed secondary amine and the ketone of a neighboring molecule. Maintaining the protonated state until the exact moment of electrophilic addition preserves the monomeric scaffold.

  • Steric Chemoselectivity: The molecule possesses two reactive sites: a secondary amine at the C2 position and a ketone at the C5 position. The C5-ketone is situated directly adjacent to the C6-spiro center (alpha-position), rendering it highly sterically hindered. Conversely, the C2-amine is beta to the spiro center, providing a highly accessible vector for selective N-functionalization.

  • In Situ Neutralization: Because the free base is transiently unstable, all protocols below require in situ neutralization using a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) directly in the presence of the coupling partner.

Divergent Functionalization Workflows

The following diagram illustrates the divergent synthetic pathways utilized to elaborate the central spirocyclic scaffold into diverse chemical matter.

G Scaffold 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl (Central Scaffold) FreeBase In Situ Free Base (Transient) Scaffold->FreeBase DIPEA (Neutralization) RedAm Reductive Amination (N-Alkyl Derivative) FreeBase->RedAm Aldehyde, NaBH(OAc)3 DCE, RT Amidation Amidation (N-Acyl Derivative) FreeBase->Amidation R-COOH, HATU DMF, RT SNAr SNAr / Arylation (N-Aryl Derivative) FreeBase->SNAr Ar-X, K2CO3 DMSO, 90°C

Workflow of divergent N-functionalization strategies for 9-Oxa-2-azaspiro[5.5]undecan-5-one.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination (N-Alkylation)

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is utilized instead of sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, making STAB a mild reducing agent. It selectively reduces the transient iminium ion intermediate at a rate significantly faster than it reduces aldehydes or the internal, sterically hindered C5-ketone .

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (2.5 mL, 0.2 M).

  • In Situ Free-Basing: Add DIPEA (1.2 equiv, 0.6 mmol) dropwise. Stir for 5 minutes at room temperature (RT) to generate the free amine.

  • Iminium Formation: Add the target aldehyde (1.1 equiv, 0.55 mmol). Stir the mixture for 30 minutes at RT.

  • Reduction: Add STAB (1.5 equiv, 0.75 mmol) in three equal portions over 10 minutes. Note: Stepwise addition prevents minor thermal spikes that could lead to off-target ketone reduction.

  • Reaction: Stir the opaque suspension at RT for 12 hours. Monitor conversion via LC-MS.

  • Self-Validating Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Causality: The basic quench serves a dual purpose—it decomposes unreacted STAB and ensures the newly formed tertiary amine product remains deprotonated and partitioned into the organic layer. Extract with dichloromethane (3 × 5 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Efficiency Amidation (N-Acylation)

Mechanistic Rationale: Despite the C2-amine being less hindered than the C5-ketone, the overall 3D bulk of the spiro[5.5]undecane system can retard standard coupling kinetics. HATU is selected as the coupling reagent because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the amidation to completion while minimizing epimerization of chiral carboxylic acids.

  • Activation: In a dry vial, dissolve the desired carboxylic acid (1.1 equiv, 0.55 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) and stir for 10 minutes. Causality: 3.0 equivalents are strictly required—1 equiv to neutralize the spirocycle's HCl salt, and 2 equiv to facilitate the HATU-mediated activation and subsequent coupling.

  • Coupling: Add 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl (1.0 equiv, 0.5 mmol) in one portion. Stir at RT for 4 hours.

  • Self-Validating Workup: Dilute the reaction mixture with ethyl acetate (15 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL). Causality: DMF is notoriously difficult to remove via evaporation; washing with aqueous LiCl alters the partition coefficient, effectively pulling DMF into the aqueous phase and leaving a highly pure crude organic product.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The high Fsp³ character and conformational rigidity of spirocyclic amines require elevated thermal energy to achieve the transition state necessary for SNAr with electron-deficient heteroaryl halides .

  • Mixture Assembly: Combine 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl (1.0 equiv, 0.5 mmol), an electron-deficient heteroaryl chloride/fluoride (1.2 equiv, 0.6 mmol), and finely powdered K₂CO₃ (3.0 equiv, 1.5 mmol) in anhydrous DMSO (5.0 mL, 0.1 M).

  • Heating: Seal the vial and heat the heterogeneous mixture to 90 °C in an oil bath or heating block for 16 hours.

  • Self-Validating Workup: Cool the mixture to RT. Quench by pouring into ice water (15 mL) to precipitate the product. If the product does not precipitate, extract with ethyl acetate (3 × 10 mL) and wash the combined organics with brine (3 × 10 mL) to remove residual DMSO.

Quantitative Performance Matrix

The following table summarizes the expected performance metrics for the functionalization of 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl across the three protocols.

Functionalization TypeReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Chemoselectivity Profile
Reductive Amination Aldehyde, STAB, DIPEADCE20–2512–1675–90High (C5-ketone remains intact)
Amidation R-COOH, HATU, DIPEADMF20–252–485–95Complete (Exclusive N-acylation)
SNAr (Arylation) Ar-X, K₂CO₃DMSO80–10016–2460–85Complete (Exclusive N-arylation)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Burford, K., et al. (2015). "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Medicinal Chemistry Letters, 6(11), 1141-1145. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride

Welcome to the Technical Support Center. 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is a highly polar, spirocyclic amine salt frequently utilized as a rigid scaffold in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is a highly polar, spirocyclic amine salt frequently utilized as a rigid scaffold in drug discovery. Due to its ionic nature and strong crystal lattice energy, researchers routinely encounter poor solubility in standard non-polar or aprotic organic solvents (e.g., dichloromethane, ethyl acetate, toluene).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance its organic solubility without compromising molecular integrity.

Diagnostic Workflow: Solubilization Decision Matrix

Before proceeding with a protocol, use the following logical matrix to determine the optimal strategy for your specific experimental constraints.

SolubilizationWorkflow Start Compound Insoluble in Target Organic Solvent Q1 Is the HCl salt form strictly required for the next step? Start->Q1 FreeBase Perform Biphasic Free-Basing (Extract into DCM/EtOAc) Q1->FreeBase No Q2 Can you tolerate polar co-solvents? Q1->Q2 Yes CoSolvent Add 5-15% v/v MeOH, EtOH, or DMSO + Gentle Heating Q2->CoSolvent Yes IonExchange Perform Counter-Ion Exchange (e.g., to Acetate) Q2->IonExchange No

Decision matrix for solubilizing amine hydrochlorides in organic media.

Strategy 1: Co-Solvency & Thermodynamic Adjustments

The Causality: Amine hydrochlorides possess high crystal lattice energies due to strong ionic interactions. Standard non-polar organic solvents lack the dielectric constant required to overcome these forces. Introducing a small volume of a polar, hydrogen-bonding co-solvent disrupts the crystal lattice, while mild heating provides the thermodynamic energy to drive solvation. Systematic screening of polar co-solvents is a standard industry practice to break the crystal lattice energy of rigid amine salts[1].

Table 1: Recommended Co-Solvent Systems for Spirocyclic Amines

Co-SolventDielectric Constant (ε)Recommended VolumeMechanistic Role
Methanol (MeOH) 33.05–15% v/vStrong H-bond donor; highly effective at disrupting the chloride-amine lattice.
Dimethyl Sulfoxide (DMSO) 46.72–10% v/vHigh polarity aprotic; excellent generic solvating power for rigid scaffolds.
N,N-Dimethylformamide (DMF) 36.75–20% v/vPolar aprotic; stabilizes the ionic transition state during dissolution.
Ethanol (EtOH) 24.510–25% v/vMilder H-bond donor; offers better compatibility with highly lipophilic phases.

Protocol 1: Systematic Co-Solvent Screening

  • Baseline Dispersion: Suspend 10 mg of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride in 1.0 mL of your primary organic solvent (e.g., DCM or THF) in a sealed vial.

  • Thermal Agitation: Gently heat the suspension to 40°C under continuous magnetic stirring for 10 minutes. Self-Validation: If the solution clarifies, the lattice energy was overcome thermally. If it remains cloudy, proceed to step 3.

  • Co-Solvent Titration: Add the selected polar co-solvent (e.g., Methanol) in 20 µL (2% v/v) increments.

  • Equilibration: Stir for 5 minutes after each addition to allow the solvent micro-environment to stabilize the dissociated ions.

  • Validation: The endpoint is reached when the suspension transitions to a completely clear solution. Note: Upon cooling to room temperature, if precipitation occurs, the system is supersaturated, and a higher baseline volume of the primary solvent is required.

Strategy 2: Conversion to Free Base (De-salting)

The Causality: The most definitive method to dissolve an amine in an organic solvent is to remove its ionic charge. By neutralizing the hydrochloride salt with a mild aqueous base, the compound is converted into its neutral free amine form. This eliminates the ionic dipole, drastically increasing its lipophilicity and organic partitioning. Converting a hydrochloride salt to the free base dramatically increases its solubility in a wide range of lower-polarity organic solvents[1].

Protocol 2: Biphasic Free-Basing and Extraction

  • Aqueous Dissolution: Dissolve 100 mg of the hydrochloride salt in 2.0 mL of deionized water.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH reaches 8.5–9.0. Causality: The spirocyclic amine is deprotonated. The loss of the formal positive charge collapses the ionic lattice.

  • Organic Extraction: Add 5.0 mL of dichloromethane (DCM) to the aqueous mixture.

  • Phase Separation: Vigorously shake the biphasic mixture and allow the layers to separate. The neutral free base will partition favorably into the lower organic (DCM) layer.

  • Isolation: Collect the DCM layer, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and concentrate under reduced pressure to yield the highly organic-soluble free amine.

Strategy 3: Counter-Ion Exchange

The Causality: If the salt form must be retained for downstream applications (e.g., to prevent volatility or oxidation), but organic solubility is required, the chloride ion can be swapped. Chloride is a small, "hard" ion that forms tight, poorly soluble lattices. Replacing it with a larger, more lipophilic counter-ion (e.g., acetate, mesylate, or tosylate) lowers the lattice energy. The profound impact of salt selection on solubility is a foundational concept in pharmaceutical formulation, where customized salt screening is utilized to overcome solubility bottlenecks[2]. Furthermore, literature demonstrates that aliphatic amine acetates exhibit vastly superior solubility in organic solvents like ethanol and benzene compared to their chloride counterparts[3].

Protocol 3: In-Situ Counter-Ion Exchange (Chloride to Acetate)

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of methanol.

  • Precipitation: Add 1.0 molar equivalent of Silver Acetate (AgOAc). Causality: Silver has a strong thermodynamic affinity for chloride, driving the irreversible precipitation of Silver Chloride (AgCl) and leaving the amine paired with the lipophilic acetate ion.

  • Filtration: Filter the suspension through a pad of Celite to remove the AgCl precipitate.

  • Recovery: Evaporate the methanol under reduced pressure to isolate 9-Oxa-2-azaspiro[5.5]undecan-5-one acetate, which will readily dissolve in standard organic solvents.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate unexpectedly during a reaction in an organic solvent? A: This is a classic manifestation of the Common Ion Effect . If your reaction generates hydrogen chloride (HCl) gas or chloride ions as a byproduct, the equilibrium shifts heavily toward salt formation, causing the slightly soluble hydrochloride salt to precipitate out of the organic phase[2]. To prevent this, include a non-nucleophilic organic base (like DIPEA or Triethylamine) as an acid scavenger.

Q: I added a co-solvent and the compound dissolved, but it crashed out when I put the flask in the fridge. Why? A: Solubility is highly temperature-dependent. As thermal energy decreases, the solvent's capacity to keep the crystal lattice disrupted diminishes, leading to recrystallization[1]. You must either increase the total solvent volume to lower the concentration or switch to the free-base form for low-temperature stability.

Q: Can I use sonication instead of heating to dissolve the salt? A: Sonication provides localized acoustic cavitation, which can temporarily break up aggregates and speed up the kinetics of dissolution. However, it does not change the thermodynamic solubility limit. If the solvent system is inherently incapable of dissolving the salt, sonication will only create a finer suspension, not a true solution.

References
  • Title: Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields with 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4).

Spirocyclic scaffolds are highly privileged in modern drug discovery. They are utilized as bioisosteres to replace planar aromatic rings, effectively increasing the fraction of sp3-hybridized atoms (Fsp3)—a parameter strongly correlated with improved clinical success [1]. Furthermore, incorporating an oxygen atom into the spirocyclic framework (oxa-spirocycles) has been shown to dramatically increase aqueous solubility and lower lipophilicity [2].

However, the bifunctional nature of this building block (a secondary piperidine amine and a ketone) combined with the extreme steric bulk at the C6 spiro-junction presents unique synthetic challenges. This guide addresses the most common bottlenecks encountered during its derivatization.

Part 1: Frequently Asked Questions (FAQs) - Handling & Reactivity

Q: Why do my nucleophilic additions to the C5 ketone consistently fail or yield complex mixtures? A: The C5 ketone is directly adjacent to the sterically hindered C6 spiro-center. Standard nucleophiles (like Grignard or organolithium reagents) often act as bases rather than nucleophiles in this hindered environment, leading to enolization of the ketone instead of 1,2-addition. Additionally, because the compound is supplied as a hydrochloride salt, any unneutralized acidic protons will rapidly quench your organometallic reagent. Solution: Ensure complete free-basing prior to the reaction, and switch to highly nucleophilic, less basic organocerate reagents.

Q: I am trying to N-alkylate the piperidine nitrogen, but I am seeing side products. What is causing this? A: Under the strongly basic conditions typically used for N-alkylation (e.g., NaH or K2CO3 in DMF at elevated temperatures), the unprotected C5 ketone can undergo intermolecular aldol condensations. Solution: If the ketone is not required for downstream steps, protect it as a ketal before manipulating the amine. If protection is not viable, use milder bases (like DIPEA) or opt for reductive amination strategies for N-alkylation.

Part 2: Troubleshooting Guide - Optimizing Reductive Amination at the C5 Ketone

The Issue

Reductive amination of the C5 ketone with primary or secondary amines stalls at low conversions (<40%), resulting in poor isolated yields.

The Causality

The steric hindrance at the spiro-junction severely retards the initial imine/enamine formation. Standard acid catalysts (like acetic acid) are insufficient to drive the equilibrium forward. The reducing agent (e.g., NaBH(OAc)3) ends up prematurely reducing the trace amount of protonated ketone to the corresponding alcohol, effectively killing the reaction.

The Fix

Utilize Titanium(IV) isopropoxide [Ti(OiPr)4]. It acts as a strong Lewis acid to activate the ketone and simultaneously serves as a water scavenger, irreversibly driving imine formation before the reducing agent is introduced.

Quantitative Data Summary: Reductive Amination Optimization
Reaction ConditionAdditive / Lewis AcidSolventConversion (%)Isolated Yield (%)
NaBH3CN (2.0 eq)NoneMeOH35%28%
NaBH(OAc)3 (2.0 eq)AcOH (1.0 eq)DCE55%45%
NaBH(OAc)3 (2.0 eq)Ti(OiPr)4 (1.5 eq)DCE>95%88%
Step-by-Step Methodology: Titanium-Mediated Reductive Amination

This protocol is designed as a self-validating system to ensure quality control at each step.

  • Free-Basing: Suspend 9-oxa-2-azaspiro[5.5]undecan-5-one HCl (1.0 eq) in anhydrous dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and stir for 15 minutes at room temperature until the solution becomes homogeneous.

  • Imine Formation: Add the desired amine (1.1 eq) followed by Ti(OiPr)4 (1.5 eq). Stir the reaction mixture under nitrogen at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup & Self-Validation Checkpoint: Quench the reaction by adding 1M NaOH (equal volume to DCE). Validation: The addition of NaOH must precipitate titanium dioxide (TiO2) as a bright white, clumpy solid. Filter the biphasic mixture through a pad of Celite. If the organic filtrate remains cloudy or yellow, the titanium has not been fully quenched. You must re-treat the filtrate with NaOH; otherwise, residual titanium will cause severe streaking on silica gel and artificially lower your isolated yields.

ReductiveAmination Start 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl FreeBase Step 1: Free-basing DIPEA (1.2 eq), DCE, RT Start->FreeBase Imine Step 2: Imine Formation Amine (1.1 eq), Ti(OiPr)4 (1.5 eq) FreeBase->Imine Reduction Step 3: Reduction NaBH(OAc)3 (2.0 eq), 12h Imine->Reduction Workup Step 4: Workup 1M NaOH quench, filter TiO2 Reduction->Workup Product Purified Spirocyclic Amine Workup->Product

Workflow for Titanium-Mediated Reductive Amination of Spirocyclic Ketones.

Part 3: Troubleshooting Guide - Overcoming Enolization in Grignard Additions

The Issue

Addition of Grignard reagents to the C5 ketone yields primarily recovered starting material (after workup) due to competitive enolization.

The Causality

Grignard reagents are highly basic. When faced with the extreme steric bulk of the C6 spiro-junction, the reagent kinetically prefers to deprotonate the alpha-position of the ketone rather than attacking the carbonyl carbon. Upon aqueous workup, the resulting enolate simply reprotonates back to the starting ketone.

The Fix

The Imamoto Protocol. By pre-mixing the Grignard reagent with anhydrous Cerium(III) chloride (CeCl3), you form an organocerate species. Cerium is highly oxophilic and coordinates tightly to the ketone oxygen, activating it while simultaneously reducing the basicity of the nucleophile, forcing the 1,2-addition pathway.

Quantitative Data Summary: Ketone Functionalization
NucleophileAdditiveTemperatureMajor PathwayIsolated Yield (%)
PhMgBr (1.5 eq)None0 °CEnolization15%
PhMgBr (1.5 eq)LiCl (1.5 eq)0 °CMixed35%
PhMgBr (1.5 eq)CeCl3 (1.5 eq)-78 °C1,2-Addition82%
Step-by-Step Methodology: Organocerate Addition

This protocol relies on the strict exclusion of water and proper activation of the cerium salt.

  • Activation of CeCl3: Place anhydrous CeCl3 (1.5 eq) in a flame-dried flask. Heat at 140 °C under high vacuum for 2 hours. Cool to room temperature and add anhydrous THF.

  • Self-Validation Checkpoint: Stir the CeCl3 in THF at room temperature. Validation: The suspension must become a fine, milky white dispersion after 2 hours. If the solid remains granular and settles immediately upon halting stirring, the CeCl3 is still hydrated. Stop the reaction here—subsequent organocerate formation will fail, and your Grignard reagent will be destroyed.

  • Organocerate Formation: Cool the milky suspension to -78 °C. Dropwise add the Grignard reagent (1.5 eq). Stir for 1 hour at -78 °C.

  • Addition: Dropwise add a solution of the free-based 9-oxa-2-azaspiro[5.5]undecan-5-one (1.0 eq) in THF. Stir for 2 hours at -78 °C, then allow to warm to 0 °C before quenching with saturated aqueous NH4Cl.

TroubleshootingGrignard Issue Low Yield in Grignard Addition Check1 Is HCl salt neutralized? Issue->Check1 Fix1 Pre-treat with NaH or n-BuLi Check1->Fix1 No Check2 Is enolization competing? Check1->Check2 Yes Fix2 Use CeCl3 (Imamoto Protocol) Check2->Fix2 Yes

Troubleshooting logic for optimizing Grignard additions to hindered ketones.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL: [Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride

Welcome to the Technical Support Center for handling, purifying, and troubleshooting 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4). Spirocyclic scaffolds are highly valued in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, purifying, and troubleshooting 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4). Spirocyclic scaffolds are highly valued in modern drug discovery for their rigid 3D conformational structures, which reduce the loss of entropy upon ligand–protein binding .

However, isolating this specific molecule presents a trifecta of purification challenges: it contains a highly polar secondary amine hydrochloride salt, an oxane ring, and a reactive ketone at the C5 position. This guide provides field-proven, self-validating protocols to ensure high-purity isolation without compromising the structural integrity of the spirocycle.

Part 1: Core Purification Workflows

Instead of a one-size-fits-all approach, choose your workflow based on the crude mixture's impurity profile.

Protocol A: Free-Basing, Normal Phase Chromatography, and Re-Salting

(Recommended for separating the product from diverse organic impurities)

Causality: Direct chromatography of amine hydrochlorides on bare silica gel causes severe streaking due to strong hydrogen bonding and ion-exchange interactions with acidic silanol groups. Converting the salt to its free base allows for predictable partitioning and sharp elution bands .

Step-by-Step Methodology:

  • Neutralization: Dissolve the crude reaction mixture in minimal water. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.5–9.0. Self-Validation / Causality: Avoid strong bases (e.g., NaOH > pH 12) to prevent base-catalyzed aldol condensation or enolization of the C5 ketone, which is adjacent to the spiro center. NaHCO₃ provides a sufficiently basic environment to deprotonate the secondary amine (pKa ~9.5) without triggering side reactions.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The neutral free base will partition into the organic phase .

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the water bath < 35°C to prevent thermal degradation).

  • Chromatography: Load the crude free base onto a normal-phase silica column. Elute using a gradient of DCM/MeOH with 1% aqueous NH₄OH (e.g., 95:4:1). Causality: The basic modifier suppresses residual acidic silanol interactions on the silica surface, preventing the free base from streaking.

  • Re-Salting: Dissolve the purified free base in anhydrous diethyl ether or THF. Slowly add 1.1 equivalents of HCl in dioxane (4M) at 0°C. Stir for 30 minutes. Filter the resulting white precipitate and dry under high vacuum to yield the pure hydrochloride salt.

Protocol B: Reverse-Phase Preparative HPLC

(Recommended for high-throughput isolation or highly polar/water-soluble impurities)

Causality: When dealing with closely related regioisomers or water-soluble byproducts, reverse-phase (C18) chromatography maintains the compound in its protonated state, leveraging the hydrophobic interactions of the spirocyclic core.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the crude salt in a 1:1 mixture of Water/Acetonitrile (MeCN) containing 0.1% HCl. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: C18 Preparative Column (e.g., 150 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.05% HCl; Solvent B: MeCN. Causality: Using dilute HCl rather than Trifluoroacetic acid (TFA) ensures the final product remains a hydrochloride salt, avoiding unwanted counter-ion exchange.

  • Gradient: Run from 2% B to 40% B over 20 minutes. The highly polar spirocycle will elute early.

  • Recovery: Lyophilize the collected fractions directly to yield the fluffy hydrochloride powder.

Part 2: Visualizing the Workflows

Workflow A Crude Reaction Mixture (HCl Salt + Impurities) B Neutralization (aq. NaHCO3 to pH 8.5-9.0) A->B C Liquid-Liquid Extraction (DCM or EtOAc) B->C D Organic Phase (Free Base) C->D Extract E Aqueous Phase (Inorganic Salts) C->E Discard F Normal Phase Chromatography (DCM/MeOH/NH4OH) D->F G Pure Free Base F->G H Salt Formation (HCl in Dioxane/Ether at 0°C) G->H I Pure 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl H->I

Workflow for the free-basing, purification, and re-salting of spirocyclic amine hydrochlorides.

LogicTree Start Issue: Poor Recovery or Column Streaking Q1 Are you purifying the HCl salt directly on bare silica? Start->Q1 Yes1 Switch to Reverse-Phase (C18) or Free-Base first Q1->Yes1 Yes No1 Check solvent system for free base Q1->No1 No Q2 Is the free base streaking? No1->Q2 Yes2 Add 1-5% Et3N or NH4OH to mobile phase Q2->Yes2 Yes No2 Check for hydrate formation at C5 ketone Q2->No2 No

Troubleshooting logic tree for resolving poor recovery and column streaking issues.

Part 3: Troubleshooting Guide & FAQs

Q: My compound is streaking severely on the silica column, and my yield is <20%. What went wrong? A: You are likely attempting to purify the hydrochloride salt directly on normal-phase silica. The positively charged secondary amine binds irreversibly to the acidic silanol groups on the stationary phase. Switch to Protocol A (Free-basing) or utilize an amine-functionalized silica column.

Q: LC-MS shows the correct mass, but the ¹H-NMR spectrum in D₂O looks like a mixture of two compounds. Is it degrading? A: This is a classic artifact of the C5 ketone. In aqueous environments (like D₂O), the ketone can exist in an equilibrium with its gem-diol (hydrate) form due to the electron-withdrawing nature of the adjacent spiro center. Self-Validation Fix: To confirm purity, run the ¹H-NMR in anhydrous DMSO-d₆ (for the salt) or CDCl₃ (for the free base). This will suppress hydrate formation and reveal a single, clean species.

Q: How do I remove excess inorganic salts (e.g., NaCl) if I want to avoid chromatography entirely? A: Inorganic salts are highly insoluble in most organic solvents. Suspend the crude solid mixture in anhydrous ethanol or a mixture of Isopropanol/THF. The 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride will dissolve, leaving the NaCl behind as a solid suspension . Filter the suspension through Celite, and concentrate the filtrate to yield the desalted product.

Q: I'm losing the compound in the aqueous phase during extraction. How can I improve recovery? A: The free base of this spirocycle is still relatively polar due to the oxane ring and ketone. If you are experiencing poor partitioning into DCM or EtOAc, saturate the aqueous layer with solid NaCl (brine) prior to extraction. This "salting-out" effect decreases the solubility of the organic molecule in the aqueous phase, driving it into the organic layer.

Part 4: Quantitative Data & Solvent Systems

Table 1: Recommended Solvent Systems for Normal Phase (Free Base)

Solvent SystemRatioModifierApplication
DCM / Methanol90:10 to 95:51% NH₄OHGeneral purification of the crude free base
EtOAc / Hexanes70:302% Et₃NSeparation from non-polar organic impurities
Chloroform / Methanol85:15NoneUse only on basic alumina columns

Table 2: Physicochemical Properties & Solubility Profile

PropertyValue / Observation
Molecular FormulaC₉H₁₆ClNO₂
Estimated pKa (Amine)~9.5 – 10.0
Solubility (HCl Salt)High in H₂O, MeOH, DMSO; Low in DCM, Hexanes
Solubility (Free Base)High in DCM, EtOAc, CHCl₃; Low in H₂O

References

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Bioorganic & Medicinal Chemistry.[Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.[Link]

  • Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry.[Link]

  • Process for the purification of amines (US Patent 3337630A).
Optimization

Resolving NMR peak overlaps in 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

Compound Focus: 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride Welcome to the Advanced NMR Diagnostics portal. Analyzing complex spirocyclic amine salts often presents significant challenges in 1D ¹H NMR due to severe...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

Welcome to the Advanced NMR Diagnostics portal. Analyzing complex spirocyclic amine salts often presents significant challenges in 1D ¹H NMR due to severe signal overlap in the aliphatic region. This guide provides field-proven methodologies to disentangle complex spectra, combining spin physics with optimized acquisition strategies.

I. Diagnostic Workflow

NMR_Troubleshooting A Overlap in 1.5-3.5 ppm Region (Spirocyclic Core) B Identify Root Cause A->B C1 J-Coupling Multiplets (Diastereotopic Protons) B->C1 C2 Chemical Exchange (HCl Salt Amine) B->C2 S1 Pure Shift NMR (PSYCHE) Collapse to Singlets C1->S1 S2 2D HSQC / COSY Disperse in 2nd Dimension C1->S2 S3 Variable Temp (VT) NMR Push to Fast Exchange C2->S3

Workflow for resolving 1H NMR signal overlap in spirocyclic amine salts.

II. Frequently Asked Questions (FAQs)
Q1: Why does the 1.5–3.5 ppm region of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride appear as an unresolvable multiplet cluster?

Causality & Mechanism: The spiro[5.5]undecane core consists of a piperidine ring and a tetrahydropyran ring sharing a single quaternary carbon. The rigid chair-chair conformation renders the methylene (CH₂) protons highly diastereotopic. This results in extensive homonuclear scalar couplings (both geminal ²J ~12-14 Hz and vicinal ³J), creating wide, complex multiplets[1]. Furthermore, the hydrochloride salt protonates the secondary amine (N2). In aprotic NMR solvents, intermediate chemical exchange of the NH₂⁺ protons causes severe quadrupolar relaxation and line broadening of the adjacent C1 and C3 protons[2].

Q2: How can I eliminate multiplet overlap without losing chemical shift information?

Solution: Implement Pure Shift NMR (Broadband Homonuclear Decoupling). Mechanism: Pure shift techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk methods, utilize frequency-selective excitation during a weak pulsed gradient to collapse all J-coupling multiplets into single lines (singlets)[3]. This yields a spectrum containing only chemical shift information, reducing the number of signals by an order of magnitude and effectively disentangling the crowded aliphatic region[4][5].

Q3: My Pure Shift experiment has low sensitivity. What is the best alternative?

Solution: 2D Heteronuclear Single Quantum Coherence (HSQC). Mechanism: Pure shift experiments like PSYCHE can suffer from a 50-fold reduction in sensitivity compared to standard 1D ¹H NMR[4]. If sample concentration is limiting, 2D HSQC is the gold standard. HSQC disperses the overlapping proton signals into a second dimension based on the chemical shift of their directly attached ¹³C atoms[6]. Because carbon has a much wider chemical shift range, overlapping proton multiplets are clearly separated into distinct cross-peaks[7].

Q4: How do I resolve the specific line broadening caused by the hydrochloride salt?

Solution: Variable Temperature (VT) NMR or Solvent Titration. Mechanism: Line broadening from the HCl salt is a dynamic exchange phenomenon. By heating the sample (e.g., to 60–80 °C in DMSO-d₆), you increase the kinetic energy, pushing the exchange rate into the "fast exchange" regime, which sharpens the peaks. Alternatively, you can perform a solvent titration by adding a trace amount of DCl or NaOD to push the equilibrium fully to the protonated or free-base form, arresting the intermediate exchange[8].

III. Quantitative Data Comparison: Technique Selection Matrix
Analytical TechniqueResolution GainRelative SensitivityTypical Acquisition TimePrimary Use Case
Standard 1D ¹H BaselineHigh (1x)< 5 minsRoutine purity check; initial assessment.
1D Pure Shift (PSYCHE) Very High (Singlets)Low (~0.02x)30 - 120 minsDisentangling severe J-coupling overlap[4].
2D ¹H-¹³C HSQC High (2D Dispersion)Medium-High15 - 45 minsAssigning specific diastereotopic protons[6].
VT-NMR (Elevated Temp) Moderate (Sharpens peaks)High (1x)10 - 20 minsResolving exchange broadening from the HCl salt.
IV. Standard Operating Procedures (SOPs)
Protocol A: Acquiring a PSYCHE Pure Shift 1D ¹H Spectrum

This protocol is a self-validating system designed to prevent phasing artifacts and maximize resolution.

  • Sample Preparation: Dissolve 15–20 mg of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride in 0.6 mL of CD₃OD. (CD₃OD is preferred over CDCl₃ to minimize exchange broadening from the amine salt).

  • Pulse Sequence Setup: Load the PSYCHE pulse sequence (e.g., psyche or zangger-sterk depending on your spectrometer vendor).

  • Parameter Optimization (Critical Step):

    • Set the chunking sweep width (SW1) to 50–100 Hz (e.g., 60 Hz for a 600 MHz instrument)[3].

    • Self-Validation Check: Ensure the ratio of SW2/SW1 is an exact integer. If it is not, the resulting Free Induction Decay (FID) will contain discontinuities, producing severe sideband artifacts[3].

  • Acquisition: Increase the number of scans (NS) to compensate for the ~50x sensitivity loss inherent to PSYCHE compared to standard 1D ¹H NMR[4].

  • Processing: The software will perform pseudo-2D signal acquisition and subsequent pure-shift chunk concentration to reconstruct the 1D decoupled spectrum[5].

Protocol B: High-Resolution 2D ¹H-¹³C HSQC

Use this protocol when sample concentration is too low for Pure Shift NMR.

  • Setup: Load a standard phase-sensitive HSQC pulse program[6].

  • Spectral Windows: Set the ¹H spectral width to encompass all proton signals (typically -1 to 11 ppm) and the ¹³C width to 0–160 ppm.

  • Resolution Enhancement: Set the number of increments in the indirect dimension (t₁) to 128–256. This ensures adequate resolution of the overlapping aliphatic carbons in the spirocyclic core[8].

  • Acquisition: Run the experiment. Since HSQC is proton-detected, it is highly sensitive, but ensure adequate scans per increment (e.g., 4-8 scans) if the sample is dilute[8].

  • Analysis: Correlate each proton multiplet to its directly attached carbon. Diastereotopic CH₂ protons will appear as two distinct proton cross-peaks sharing a single carbon frequency[6].

V. References
  • Pure Shift NMR - University of Wyoming Source: uwyo.edu URL:[Link]

  • Pure Shift | NMR Core Facility - Columbia University Source: columbia.edu URL:[Link]

  • Chapter 8: Pure Shift 2D NMR Spectroscopy - Books Source: rsc.org URL:[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples - MDPI Source: mdpi.com URL:[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: gsu.edu URL:[Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research Source: mestrelab.com URL:[Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH Source: nih.gov URL:[Link]

Sources

Troubleshooting

Storage stability and hygroscopicity of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

Welcome to the Technical Support and Troubleshooting Guide for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4). This guide is designed for researchers, medicinal chemists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4). This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this highly saturated spirocyclic building block.

By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), spirocyclic scaffolds like this one allow drug discovery programs to "escape from flatland," improving aqueous solubility, metabolic stability, and target binding selectivity[1][2][3]. However, the inherent 3D geometry that disrupts planar crystal packing, combined with the secondary amine hydrochloride salt, introduces specific handling challenges related to hygroscopicity and storage stability[4].

Section 1: Physicochemical Properties & Storage Stability (FAQ)

Q1: Why does my sample of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride appear clumpy or sticky after opening? A: This physical change is a direct result of hygroscopicity . The hydrochloride salt of the secondary azaspirocycle forms strong hydrogen bonds with ambient atmospheric moisture. Unlike planar aromatic compounds that form tightly packed, hydrophobic crystal lattices, the high Fsp3​ character (0.89) of this spirocycle creates a more open crystal lattice[3][4]. When exposed to relative humidity (RH) above its critical threshold (typically >50-60%), the salt rapidly absorbs water, leading to deliquescence (clumping and stickiness).

Q2: Is the ketone at position 5 susceptible to degradation during storage? A: Yes, under specific conditions. While the spirocyclic core is metabolically stable, the ketone at position 5 can undergo reversible hydration to form a gem-diol in the presence of absorbed water. This reaction is catalyzed by the slightly acidic microenvironment provided by the hydrochloride salt. If the compound is stored improperly and absorbs significant moisture, this hydration can interfere with downstream nucleophilic addition reactions or reductive aminations.

Q3: What are the optimal long-term storage conditions to preserve structural integrity? A: For long-term storage (>1 month), the compound must be stored at -20°C in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen) . For active, daily use, it can be stored at room temperature only if kept in a dynamic desiccator containing active desiccant (e.g., Drierite or silica gel) to prevent moisture ingress.

Section 2: Troubleshooting Guide for Hygroscopic Materials

Q4: How can I accurately weigh this compound without introducing water mass errors? A: Because the compound absorbs moisture dynamically upon exposure to air, weighing it on an open benchtop will result in a continuously increasing mass reading, leading to inaccurate stoichiometric calculations.

  • Solution: Utilize a "weighing by difference" technique. Pre-weigh a sealed vial containing the compound. In a dry box or glove box (RH < 10%), transfer the approximate required amount to your reaction flask. Reseal the source vial, remove it from the glove box, and weigh it again. The difference is your exact dispensed mass.

Q5: My downstream reaction failed, and I suspect moisture contamination. How do I validate the water content of my current batch? A: The gold standard for quantifying water content in solid drug substances and intermediates is Volumetric Karl Fischer (KF) Titration [5][6]. Because 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is highly soluble in methanol, it is an ideal candidate for direct volumetric KF titration without the need for an oven extraction[6][7].

Section 3: Experimental Workflows & Protocols

Protocol 1: Karl Fischer Titration for Moisture Content Determination

This self-validating protocol ensures that the water content of the spirocycle is quantified accurately before sensitive synthetic steps. The reaction relies on the stoichiometric consumption of water by iodine and sulfur dioxide in the presence of a base (pyridine or imidazole)[8][9].

Step-by-Step Methodology:

  • System Conditioning: Fill the KF titration vessel with 30 mL of anhydrous methanol. Titrate the solvent with the Karl Fischer reagent (containing I2​ , SO2​ , and base) to the electrometric endpoint to neutralize any residual moisture in the cell[8].

  • Titer Standardization: Accurately weigh 150-200 mg of a water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Run the titration to determine the water equivalence factor ( F ) of your reagent (mg of H2​O per mL of reagent)[8].

  • Sample Introduction: Using the "weighing by difference" method, rapidly transfer 100-200 mg of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride into the titration flask.

  • Titration & Calculation: Stir for 60 seconds to ensure complete dissolution of the spirocycle. Titrate to the electrometric endpoint.

  • Data Analysis: Calculate the moisture percentage using the formula:

    Water(%)=Wsample​V×F​×100

    (Where V = volume of KF reagent consumed in mL, F = equivalence factor, Wsample​ = weight of the spirocycle in mg).

Protocol 2: Desiccation Recovery of Hydrated Samples

If a batch has absorbed moisture (water content >2% by KF titration), it can often be recovered.

  • Transfer the clumpy solid to a wide-mouth, pre-weighed amber glass vial to maximize surface area.

  • Place the vial (uncapped) in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or high-grade silica.

  • Apply a high vacuum (< 1 mbar) at room temperature for 24-48 hours. Do not apply heat, as this may drive ketone enolization or degradation.

  • Break the vacuum with dry Argon, cap tightly, and re-verify moisture content via Protocol 1.

Section 4: Data Presentation

Table 1: Stability and Physicochemical Metrics of 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl

ParameterValue / CharacteristicImpact on Drug Development
Fraction of sp3 Carbons ( Fsp3​ ) 0.89 (8 of 9 carbons)High 3D character; improves solubility and reduces off-target binding compared to planar analogs.
Critical Relative Humidity (CRH) ~55% at 25°CRequires strict environmental controls during handling to prevent deliquescence.
Solubility (Aqueous) >50 mg/mLExcellent for biological assays, driven by the hydrophilic oxa/aza heteroatoms and salt form.
Ketone Stability Sensitive to hydrationRequires anhydrous storage to prevent gem-diol formation in the acidic HCl microenvironment.

Section 5: Visualizations

G A Dry Storage (-20°C, Argon) B Equilibration (RT, Sealed) A->B Warm to RT C Rapid Weighing (Glove Box) B->C Transfer D KF Titration (Moisture Check) C->D Validate Batch E Synthesis / Assay C->E Proceed if Dry

Workflow for handling hygroscopic spirocyclic amine hydrochlorides.

G A 9-Oxa-2-azaspiro[5.5]undecan-5-one HCl (Anhydrous, Active) C Amine HCl Hydration (Deliquescence / Clumping) A->C + H2O Absorption B Ambient Moisture (>55% RH) B->C Exposure D Ketone Hydration (Gem-Diol Formation) C->D Acidic Microenvironment Catalysis

Moisture-induced degradation pathway of the spirocyclic ketone.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry ACS Publications URL:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations American Pharmaceutical Review URL:[Link]

  • Water Determination by Karl Fischer Eurofins Scientific URL:[Link]

  • Water Content Determination by Karl Fischer Pharmaguideline URL:[Link]

  • KF Titration in Pharmaceuticals News-Medical.Net URL:[Link]

  • Karl Fischer & Potentiometric Titration Application Library JM Science URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in Coupling Reactions with 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride. This spirocyclic scaffold presents unique opportunitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride. This spirocyclic scaffold presents unique opportunities in medicinal chemistry but also comes with significant synthetic challenges, most notably steric hindrance around the secondary amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully navigate these complexities.

Understanding the Steric Challenge

The rigid, three-dimensional structure of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is the primary source of difficulty in coupling reactions. The secondary amine at the 2-position is situated within a piperidone ring, which is part of a spirocyclic system. This conformation severely restricts access to the amine's lone pair of electrons, making it a poor nucleophile.

Visualizing the Steric Hindrance

G cluster_molecule 9-Oxa-2-azaspiro[5.5]undecan-5-one N2 N(2) C3 C(3) N2->C3 hindrance1 Bulky spirocyclic framework restricts access to N(2) N2->hindrance1 C4 C(4) C3->C4 C5 C(5)=O C4->C5 C6 C(6) C5->C6 C1 C(1) C6->C1 C7 C(7) C6->C7 hindrance2 Axial and equatorial substituents on the rings further shield the amine C6->hindrance2 C1->N2 C8 C(8) C7->C8 O9 O(9) C8->O9 C10 C(10) O9->C10 C11 C(11) C10->C11 C11->C6

Caption: Steric hindrance in 9-Oxa-2-azaspiro[5.5]undecan-5-one.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) with 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is failing or giving very low yields. What is the primary reason for this?

A1: The low reactivity is almost certainly due to severe steric hindrance around the secondary amine at the 2-position.[1][2] The spirocyclic nature of the molecule locks the piperidone ring in a conformation that shields the nitrogen atom, making it difficult for the activated carboxylic acid to approach and react. Standard coupling reagents like HATU, while effective for many systems, may not be potent enough to overcome the high activation energy of this reaction.[2] Additionally, the electron-withdrawing effect of the adjacent carbonyl group at C5 can slightly reduce the nucleophilicity of the amine.

Q2: What are the first troubleshooting steps I should take when a coupling reaction with this substrate fails?

A2: Before resorting to more exotic reagents, simple modifications to the reaction conditions can sometimes be effective. Consider the following:

  • Increase Reaction Time and Temperature: Sterically hindered reactions are often slow. Extending the reaction time to 24-48 hours and moderately increasing the temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier.[1] However, be mindful of potential side reactions or racemization of your carboxylic acid at higher temperatures.

  • Solvent Choice: The choice of solvent can be critical. Aprotic polar solvents like DMF or NMP are generally good choices. In some cases, less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at elevated temperatures can be beneficial.

  • Base Selection: Ensure you are using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[3]

Q3: Which classes of coupling reagents are more suitable for such a sterically hindered secondary amine?

A3: For challenging couplings like this, more powerful activating agents are often necessary. Consider moving beyond standard uronium/aminium salts to:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and especially PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for sterically demanding couplings.[3]

  • More Reactive Uronium/Aminium Salts: COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation coupling reagent that has shown superior performance in many difficult cases, often leading to cleaner reactions and higher yields.

  • Acid Chlorides/Fluorides: Converting the carboxylic acid to a more reactive acyl halide can be a very effective strategy.[2] Acyl fluorides, in particular, are often a good choice as they balance high reactivity with better stability and reduced side reactions compared to acyl chlorides.[4]

Q4: I am observing the formation of multiple byproducts. What could be the cause?

A4: Byproduct formation in sterically hindered couplings can arise from several sources:

  • Side reactions of the coupling reagent: Some coupling reagents can react with the amine to form guanidinium or other byproducts.

  • Epimerization: If your carboxylic acid has a chiral center alpha to the carbonyl group, the reaction conditions (especially elevated temperature and strong base) can cause racemization. Using additives like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure can help suppress this.[2]

  • Intramolecular reactions: Depending on the structure of your coupling partner, intramolecular cyclization or rearrangement could be a possibility.

Careful analysis of your byproducts by LC-MS can help diagnose the issue and guide your optimization efforts.

Troubleshooting and Optimization Workflow

When encountering difficulties, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve common issues.

G start Start: Low Yield or No Reaction check_conditions 1. Basic Condition Check - Reaction time > 24h? - Temperature 40-60°C? - Anhydrous conditions? start->check_conditions change_reagent 2. Change Coupling Reagent - Switch to a more potent reagent (e.g., PyAOP, COMU) check_conditions->change_reagent No Improvement success Success! check_conditions->success Improvement acyl_halide 3. Use Acyl Halide Route - Convert carboxylic acid to acyl fluoride or chloride change_reagent->acyl_halide No Improvement change_reagent->success Improvement advanced_methods 4. Advanced Methods - Consider alternative bond-forming strategies acyl_halide->advanced_methods No Improvement acyl_halide->success Improvement advanced_methods->success Improvement failure Consult Specialist advanced_methods->failure No Improvement

Caption: Troubleshooting workflow for challenging couplings.

Recommended Experimental Protocols

The following protocols are provided as starting points and may require optimization for your specific carboxylic acid coupling partner. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: High-Potency Uronium Salt Coupling using COMU

This protocol is a good first choice when standard methods fail, as COMU is a highly effective and reliable reagent for hindered couplings.

Reagent/ParameterAmount (relative to limiting reagent)Molarity
9-Oxa-2-azaspiro[5.5]undecan-5-one HCl1.0 eq
Carboxylic Acid1.2 eq
COMU1.3 eq
DIPEA3.0 eq
Solvent (DMF or NMP)0.1 M
Temperature25 - 50 °C
Time12 - 48 h

Step-by-Step Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (1.0 eq), the carboxylic acid (1.2 eq), and COMU (1.3 eq).

  • Dissolve the solids in anhydrous DMF (or NMP) to a concentration of approximately 0.1 M.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 40-50 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Mediated Coupling

This two-step protocol is highly effective for the most challenging cases where even potent coupling reagents are insufficient.[4]

Step A: Formation of the Acyl Fluoride

Reagent/ParameterAmount (relative to carboxylic acid)
Carboxylic Acid1.0 eq
Pyridinium poly(hydrogen fluoride) (Py-HF)1.5 eq
DAST or Deoxo-Fluor®1.2 eq
Solvent (Anhydrous DCM)0.2 M
Temperature0 °C to rt
Time1 - 4 h

Procedure A:

  • In a fume hood, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add Py-HF (1.5 eq) followed by the dropwise addition of DAST or Deoxo-Fluor® (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until the conversion to the acyl fluoride is complete (monitor by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • Carefully quench the reaction with saturated aqueous NaHCO₃ and extract the acyl fluoride with DCM. The crude acyl fluoride is often used directly in the next step.

Step B: Coupling with the Amine

Reagent/ParameterAmount (relative to acyl fluoride)
Acyl Fluoride (crude from Step A)~1.0 eq
9-Oxa-2-azaspiro[5.5]undecan-5-one HCl1.1 eq
DIPEA2.5 eq
Solvent (Anhydrous DCM or THF)0.1 M
Temperature25 - 60 °C
Time4 - 24 h

Procedure B:

  • To a solution of the crude acyl fluoride in anhydrous DCM, add the 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Stir the reaction at room temperature or heat to reflux, monitoring progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

Advanced Strategies

For cases of extreme steric hindrance where the above methods are still unsuccessful, more unconventional approaches may be required. One such strategy involves the use of Grignard reagents and isocyanates, although this would require a completely different synthetic route to prepare the necessary precursors.[5][6] Another advanced approach is to utilize palladium-catalyzed Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds, particularly with sterically hindered partners.[7] These methods are beyond the scope of this standard guide but represent viable alternative research directions.

References

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(3), 159-162. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ACS Chemical Neuroscience. [Link]

  • Gante, J. (1994). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Angewandte Chemie International Edition in English, 33(17), 1699–1720. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reisman, S. E., et al. (2025). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. Digital Discovery. [Link]

  • Moody, C. J., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Molander, G. A., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Bobko, A. A., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. [Link]

  • Shaabani, A., et al. (2023). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: In Vitro Metabolic Stability of 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride Analogs

The "Escape from Flatland" Paradigm in Hit-to-Lead Optimization In modern drug discovery, the historical over-reliance on flat, sp2 -rich aromatic and planar aliphatic rings (such as piperidines and morpholines) frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm in Hit-to-Lead Optimization

In modern drug discovery, the historical over-reliance on flat, sp2 -rich aromatic and planar aliphatic rings (such as piperidines and morpholines) frequently yields compounds with suboptimal physicochemical properties, including poor aqueous solubility and high metabolic liability. The strategic incorporation of spirocyclic scaffolds—specifically azaspirocycles—represents a critical "escape from flatland"[1]. By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), medicinal chemists can significantly enhance the three-dimensional complexity of a molecule, which directly correlates with improved clinical viability, higher solubility, and superior metabolic stability[2].

Mechanistic Determinants of Metabolic Stability

When comparing the building block to traditional planar analogs, the enhanced metabolic resilience of the spirocycle is driven by two distinct structural mechanisms:

  • Steric Shielding of Vulnerable C-H Bonds: Cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2D6, target sterically accessible α -carbons adjacent to basic amines for hydroxylation, leading to rapid N-dealkylation. The rigid, orthogonal 3D geometry of the [5.5] spiro-fusion creates a dense steric bulk that physically prevents the molecule from adopting the necessary planar conformation within the heme-containing active site of CYP enzymes[3].

  • Electronic Modulation via Heteroatom Placement: The inclusion of the oxa (oxygen) and ketone (one) moieties within the spiro framework exerts an electron-withdrawing inductive effect. This reduces the basicity ( pKa​ ) of the azaspiro nitrogen, thereby decreasing its affinity for the negatively charged binding pockets of key metabolic enzymes and reducing overall intrinsic clearance ( CLint​ )[3].

Comparative In Vitro Performance Data

To objectively evaluate the metabolic resilience of the 9-oxa-2-azaspiro[5.5]undecan-5-one scaffold, the table below summarizes representative performance data against standard planar (piperidine) and hetero-planar (morpholine) benchmarks using a standardized Human Liver Microsome (HLM) assay.

Scaffold CoreRepresentative AnalogHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Remaining % (at 60 min)
Spirocyclic (Test) 9-Oxa-2-azaspiro[5.5]undecan-5-one> 120 < 11.5 88%
Planar Amine (Ref) Piperidin-4-one1877.012%
Hetero-Planar (Ref) Morpholine3243.325%

Data Interpretation: The incorporation of the spirocyclic core demonstrates a >6-fold increase in half-life ( t1/2​ ) and a proportional reduction in intrinsic clearance compared to the planar piperidine benchmark, confirming its utility in mitigating CYP-mediated degradation.

Self-Validating Experimental Protocol: HLM Stability Assay

As an Application Scientist, I emphasize that generating trustworthy metabolic data requires a self-validating assay architecture. A protocol is only as reliable as its internal controls. The following methodology ensures that both enzymatic viability and non-specific degradation are rigorously accounted for.

Step 1: Matrix and Substrate Preparation

  • Action: Prepare the test compound at a final concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Causality: CYP450 enzymes are highly sensitive to pH and ionic strength. The 100 mM phosphate buffer maintains the physiological pH (7.4) required for optimal enzyme folding, while MgCl2​ serves as an essential catalytic cofactor for the enzymatic electron transfer chain.

Step 2: Microsome Equilibration

  • Action: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-warming ensures the system is at physiological temperature before the reaction begins, preventing artificial lag phases in the kinetic curve. A protein concentration of 0.5 mg/mL is chosen to maintain linear enzyme kinetics while minimizing non-specific protein binding, which can artificially inflate apparent stability.

Step 3: Reaction Initiation (The Trigger)

  • Action: Initiate the reaction by adding a continuous NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2].

  • Causality: CYP450 metabolism is strictly NADPH-dependent. Adding a regenerating system rather than a single bolus of NADPH ensures zero-order kinetics for the cofactor, preventing cofactor depletion from becoming the rate-limiting step during the 60-minute assay.

Step 4: Time-Course Sampling & Enzymatic Quench

  • Action: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).

  • Causality: Cold ACN serves a dual purpose: it instantly denatures the microsomal proteins, halting the enzymatic reaction at precise timestamps, and it precipitates the proteins out of solution, yielding a clean supernatant for LC-MS/MS injection. The IS corrects for any volumetric pipetting errors or matrix-induced ion suppression during mass spectrometry.

Step 5: System Validation Controls (Critical for Trustworthiness)

  • Minus-NADPH Control: Run a parallel incubation replacing the NADPH system with buffer. Causality: If the compound degrades in this control, the instability is due to chemical hydrolysis or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

  • Reference Standards: Include Verapamil (high clearance positive control) and Warfarin (low clearance negative control). Causality: This validates the specific batch of microsomes; if Verapamil is not rapidly cleared, the microsomes have lost enzymatic activity, and the assay data must be rejected.

Experimental Workflow Visualization

Workflow N1 1. Substrate Preparation (1 µM in PO4 Buffer) N2 2. HLM Equilibration (0.5 mg/mL Protein, 37°C) N1->N2 Pre-warm 5 min N3 3. Reaction Initiation (Add NADPH Cofactor) N2->N3 Trigger CYP450 N4 4. Time-Course Sampling (0, 15, 30, 45, 60 min) N3->N4 Kinetic Aliquots N5 5. Enzymatic Quench (Cold ACN + Internal Std) N4->N5 Precipitate Proteins N6 6. LC-MS/MS Quantification (Parent Compound Loss) N5->N6 Centrifuge & Analyze

In vitro human liver microsome (HLM) metabolic stability assay workflow.

References

  • 1 | Source: acs.org 2.3 | Source: tandfonline.com 3.2 | Source: benchchem.com

  • | Source: sigmaaldrich.com

Sources

Validation

Comparative bioisosterism of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride vs morpholine

Executive Summary & Mechanistic Rationale Morpholine is one of the most ubiquitous heterocycles in medicinal chemistry, featured in over 20 FDA-approved drugs[1]. It is traditionally deployed to modulate lipophilicity, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Morpholine is one of the most ubiquitous heterocycles in medicinal chemistry, featured in over 20 FDA-approved drugs[1]. It is traditionally deployed to modulate lipophilicity, improve aqueous solubility, and establish critical hydrogen-bond interactions. However, its relatively planar conformation and exposed α-carbons make it highly susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

To overcome these pharmacokinetic liabilities, medicinal chemists have increasingly adopted the "Escape from Flatland" paradigm, which posits that increasing a molecule's three-dimensionality—measured by the fraction of sp³-hybridized carbons ( Fsp3​ )—directly correlates with improved clinical success, higher solubility, and reduced off-target promiscuity[2].

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride represents a next-generation spirocyclic bioisostere designed to replace morpholine[3]. By fusing two rings at a single spiro carbon, this scaffold forces the oxa and aza heteroatoms into a rigid, orthogonal 3D orientation[4]. The spiro-fusion sterically shields the adjacent carbons from metabolic oxidation, while the addition of a ketone (5-one) provides a supplementary hydrogen-bond acceptor. Furthermore, the hydrochloride salt formulation resolves the volatility and handling issues associated with liquid morpholine, providing a stable powder ideal for high-throughput library synthesis[3].

Structural & Physicochemical Comparison

The transition from a simple heterocycle to a spirocyclic framework fundamentally alters the physicochemical profile of the resulting lead compound. The table below summarizes the comparative advantages of the spirocyclic bioisostere.

ParameterMorpholine (Free Base)9-Oxa-2-azaspiro[5.5]undecan-5-one HCl
Physical State Volatile, hygroscopic liquidStable, non-hygroscopic solid powder[3]
Molecular Weight 87.12 g/mol 205.68 g/mol [3]
Fraction sp³ ( Fsp3​ ) 1.0 (but adopts a flat chair conformation)0.89 (Rigid, highly 3D orthogonal structure)
Metabolic Hotspots Exposed α-carbons adjacent to N and OSterically shielded by spiro-fusion[4]
Exit Vectors Linear / EquatorialOrthogonal (X, Y, and Z axes)
H-Bond Acceptors 1 (Ether Oxygen)2 (Ether Oxygen + Ketone Carbonyl)
Aqueous Solubility MiscibleHighly soluble (HCl salt mediated)

Self-Validating Experimental Protocols

To objectively validate the bioisosteric superiority of 9-Oxa-2-azaspiro[5.5]undecan-5-one over morpholine, the following self-validating assays must be employed. As a Senior Application Scientist, I emphasize that protocols must not only generate data but concurrently prove their own operational integrity.

Protocol A: High-Throughput Microsomal Stability Assay (LC-MS/MS)

This assay quantifies the intrinsic clearance ( CLint​ ) of both moieties to demonstrate the metabolic resistance of the spirocycle.

  • Step 1: Preparation of Test and Control Articles

    • Action: Prepare 1 µM solutions of morpholine-containing lead, spirocycle-containing lead, Verapamil (Positive Control), and Warfarin (Negative Control) in 0.1 M phosphate buffer (pH 7.4).

    • Causality: Verapamil undergoes rapid CYP-mediated clearance, while Warfarin is metabolically stable.

    • Validation Check: If Verapamil is not depleted by >70% at 60 minutes, the microsomes are inactive, and the assay must be rejected.

  • Step 2: Enzyme Incubation with NADPH-Regenerating System

    • Action: Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL. Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6PDH).

    • Causality: CYP450 enzymes require NADPH as an electron donor. A regenerating system is used instead of direct NADPH to prevent cofactor depletion and maintain a constant reaction rate over the 60-minute incubation.

  • Step 3: Reaction Quenching and Precipitation

    • Action: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the target time, while simultaneously precipitating proteins to prevent LC-MS/MS column clogging.

Protocol B: Shake-Flask LogD 7.4​ Determination

Spirocycles typically lower lipophilicity (LogD) compared to planar analogs, improving developability.

  • Step 1: Phase Pre-Saturation

    • Action: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours prior to the experiment.

    • Causality: Water and octanol are slightly miscible. Pre-saturating the phases prevents volume shifts during the actual partitioning of the drug, which would otherwise skew the concentration calculations.

  • Step 2: Equilibration and Phase Separation

    • Action: Dissolve the test compound in the pre-saturated mixture, shake for 2 hours at 25°C, and centrifuge at 3000 x g for 15 minutes.

    • Causality: Centrifugation is critical to break any micro-emulsions formed during shaking. Without this, microscopic octanol droplets suspended in the aqueous phase will artificially inflate the measured aqueous concentration.

    • Validation Check: Run Propranolol as a reference standard; its experimental LogD 7.4​ must fall within 1.0–1.2 for the assay to be deemed valid.

Metabolic Pathway Divergence

The primary advantage of the 9-Oxa-2-azaspiro[5.5]undecan-5-one scaffold is its resistance to ring-opening. The diagram below illustrates the logical flow of CYP450 interaction with both scaffolds.

Metabolism Morpholine Morpholine (Planar, Low Fsp3) CYP Hepatic CYP450 Oxidation Morpholine->CYP Spiro 9-Oxa-2-azaspiro[5.5]undecan-5-one (3D, High Fsp3) Spiro->CYP AlphaOx Alpha-Carbon Oxidation (Metabolically Labile) CYP->AlphaOx Steric Steric Shielding & Blocked Alpha-Protons CYP->Steric RingOpen Ring Opening & Rapid Clearance AlphaOx->RingOpen Stable Metabolic Stability (Prolonged Half-Life) Steric->Stable

Metabolic divergence between morpholine and its spirocyclic bioisostere via CYP450 oxidation.

Conclusion & Application Notes

Replacing morpholine with 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is a highly effective tactic in late-stage lead optimization. The spirocycle forces the molecule out of "flatland," increasing the Fsp3​ ratio and dramatically improving metabolic half-life by shielding vulnerable α-carbons[2][4]. Furthermore, the hydrochloride salt form ensures that chemists can handle the building block as a stable, easily weighable powder rather than a volatile liquid[3]. When integrating this bioisostere, researchers should leverage the orthogonal exit vectors to probe new chemical space within the target protein's binding pocket.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Stereochemistry of 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride Derivatives

Introduction: The Criticality of Stereochemical Integrity in Spirocyclic Scaffolds In modern drug discovery, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Integrity in Spirocyclic Scaffolds

In modern drug discovery, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, efficacy, and safety profile. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), can exhibit dramatically different pharmacological and toxicological properties. This principle is magnified in complex, rigid structures like spirocyclic compounds. The 9-Oxa-2-azaspiro[5.5]undecan-5-one core, a privileged scaffold in medicinal chemistry, presents unique stereochemical challenges due to its spirocyclic nature, which imparts significant conformational rigidity.[1]

The correct assignment of both relative and absolute stereochemistry is therefore not merely an analytical exercise but a critical step in the drug development pipeline. An incorrect assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially severe clinical consequences. This guide provides an in-depth comparison of orthogonal analytical techniques for the unambiguous stereochemical validation of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride derivatives, grounded in both established principles and field-proven insights.

Strategic Workflow for Stereochemical Elucidation

A robust validation strategy does not rely on a single technique. Instead, it employs a combination of methods where the results from each serve to corroborate the others. This creates a self-validating system that builds confidence in the final stereochemical assignment.

G cluster_0 Initial Analysis & Separation cluster_1 Structural Elucidation A Synthesized Racemic Mixture B Chiral HPLC Analysis A->B Assess Purity & Resolvability C Preparative Chiral HPLC B->C Scale-up for Separation D Isolated Enantiomers C->D E NMR Spectroscopy (NOE/ROE) D->E G Single Crystal X-Ray Diffraction D->G If suitable crystal obtained I Vibrational Circular Dichroism (VCD) D->I If no crystal / for confirmation F Relative Stereochemistry E->F Determine spatial proximity H Absolute Stereochemistry F->H Provides context for absolute assignment G->H 'Gold Standard' determination J Corroborate Absolute Stereochemistry I->J J->H Orthogonal Validation

Figure 1: A comprehensive workflow for the stereochemical validation of chiral spirocycles, integrating separation and multiple spectroscopic techniques.

X-ray Crystallography: The Definitive Assignment of Absolute Configuration

Single-crystal X-ray crystallography is universally regarded as the "gold standard" for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of both relative and absolute configuration.[2][3]

Expertise & Causality

The technique's power lies in its ability to directly map electron density in a crystalline lattice. For chiral molecules, the key to determining absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering).[2][3] This effect occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), allowing for the differentiation between a molecule and its mirror image. The refinement of the Flack parameter is a critical self-validating step; a value close to 0 confirms the assigned configuration, while a value near 1 indicates that the inverted structure is correct.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Dissolve the purified enantiomer of the 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

    • Employ a slow evaporation or solvent/anti-solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether or hexane).

    • Allow the system to equilibrate slowly at a constant temperature over several days to weeks until well-formed, single crystals of appropriate size (0.1-0.3 mm) appear. The presence of the hydrochloride salt often improves crystallinity.

  • Crystal Mounting & Data Collection:

    • Carefully select and mount a high-quality crystal on a goniometer head.

    • Collect diffraction data on a modern diffractometer. Causality: Using copper radiation (Cu Kα) is often preferred over molybdenum (Mo Kα) for organic molecules containing only light atoms (C, H, N, O, Cl) as it enhances the anomalous scattering effect, which is crucial for absolute configuration determination.[2]

  • Structure Solution and Refinement:

    • Process the diffraction data to solve the crystal structure using direct methods or other phasing techniques.

    • Refine the structural model against the experimental data. During this process, it is essential to include the Flack parameter in the refinement model.

  • Absolute Configuration Assignment:

    • Analyze the final refined Flack parameter and its standard uncertainty (s.u.). A Flack parameter of 0.05(10), for instance, strongly confirms the assigned absolute configuration. A value of 0.98(12) would necessitate inverting the model.

Data Summary & Comparison
ParameterX-ray CrystallographyNMR SpectroscopyChiral HPLCVCD Spectroscopy
Information Provided Absolute & Relative StereochemistryRelative StereochemistryEnantiomeric Purity (ee%)Absolute Stereochemistry
Primary Requirement High-quality single crystalSoluble sample in NMR solventSoluble sample, suitable CSPSoluble sample, chromophore
Key Output 3D structure, Flack parameterNOE/ROE correlationsChromatogram, retention timesVCD spectrum
Ambiguity Low (unambiguous if Flack parameter is conclusive)High for absolute config.High for absolute config.Low (with computational support)
Throughput LowHighHighMedium

NMR Spectroscopy: Elucidating Relative Stereochemistry

While X-ray crystallography provides the ultimate answer, it is not always feasible to obtain suitable crystals. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space correlation experiments like NOESY and ROESY, is the cornerstone for determining the relative stereochemistry of a molecule in solution.[4]

Expertise & Causality

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered upon saturation of a nearby nucleus.[5][6] This effect is exquisitely sensitive to the internuclear distance, decaying proportionally to 1/r⁶, where r is the distance between the two nuclei.[4] For practical purposes, NOE correlations are typically observed for protons that are within ~5 Å of each other.[4][5] In a rigid spirocyclic system, the presence or absence of an NOE correlation between specific protons provides definitive evidence of their relative spatial arrangement (e.g., axial vs. equatorial).

For medium-sized molecules (MW ~500-1500 Da), the standard NOE can be weak or even null. In these cases, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is superior. The ROE is always positive regardless of molecular tumbling rate, making it a more reliable choice to avoid false negatives.[5][7]

G cluster_0 Proton Ha (Axial) cluster_1 Proton Hb (Axial) cluster_2 Proton Hc (Equatorial) Ha Ha Hb Hb Ha->Hb Strong NOE/ROE (diaxial, ~2.5 Å) Hc Hc Ha->Hc Weak/No NOE/ROE (axial-equatorial, >3 Å)

Figure 2: Diagram illustrating the NOE/ROE principle. A strong correlation between Ha and Hb confirms their close spatial proximity.

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation: Dissolve 5-10 mg of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) to a concentration of ~10-20 mM. Ensure the sample is free of paramagnetic impurities, which can quench the NOE effect.

  • Acquisition of Standard Spectra: Acquire standard 1D ¹H and 2D COSY spectra to achieve full proton assignments. This is a prerequisite for interpreting the NOESY/ROESY data.

  • NOESY/ROESY Acquisition:

    • Perform a phase-sensitive 2D NOESY or ROESY experiment.

    • Causality: The mixing time is a critical parameter. A series of experiments with varying mixing times (e.g., 200-800 ms) should be conducted. A short mixing time minimizes spin diffusion (multi-step magnetization transfer) which can lead to ambiguous correlations.

  • Data Processing and Interpretation:

    • Process the 2D data and identify cross-peaks. A cross-peak between two protons indicates they are spatially close.

    • Correlate the observed NOEs/ROEs with a 3D model of the putative diastereomer. For instance, a strong correlation between two protons in a 1,3-diaxial relationship would confirm their relative stereochemistry.

Hypothetical Data Interpretation
Proton PairExpected Distance (Å) - Isomer AExpected Distance (Å) - Isomer BObserved ROEConclusion
H2ax - H6ax~2.4~4.5StrongConsistent with Isomer A
H2ax - H4eq~4.8~2.5Weak/NoneInconsistent with Isomer B
H7a - H11a~2.6~3.9StrongConsistent with Isomer A

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the workhorse technique for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.[8][9] It is indispensable for monitoring the success of an asymmetric synthesis or a chiral resolution process.

Expertise & Causality

The separation is achieved on a Chiral Stationary Phase (CSP). These phases contain a single enantiomer of a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte.[10] Based on the "three-point interaction" model, the differential stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.[8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely successful for a broad range of chiral compounds, including those with spirocyclic cores.[11]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column. These are known for their broad applicability.[11]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical starting point is 90:10 (Hexane:IPA). Vary the ratio to optimize resolution and retention time. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape for acidic or basic analytes, respectively. For the hydrochloride salt, a basic additive is often beneficial.

    • Reversed Phase: If normal phase is unsuccessful, screen reversed-phase conditions using a mobile phase of water/acetonitrile or water/methanol with a suitable buffer.

  • Optimization: Adjust the flow rate (typically 1.0 mL/min) and column temperature to fine-tune the separation.

  • Quantification:

    • Inject a racemic standard to determine the retention times of both enantiomers.

    • Inject the sample of interest.

    • Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Typical Chromatographic Data
ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) > 2.0

Conclusion: An Integrated, Multi-Technique Approach

The unambiguous validation of the stereochemistry of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride derivatives demands a rigorous and multi-faceted analytical strategy. No single technique can provide the complete picture with absolute certainty in all cases.

  • Chiral HPLC is essential for the initial separation of enantiomers and for quantifying their purity.

  • NMR Spectroscopy (NOESY/ROESY) is the primary tool for elucidating the relative stereochemistry of the isolated enantiomers in solution, leveraging the conformational rigidity of the spirocyclic core.

  • Single-Crystal X-ray Crystallography stands as the ultimate arbiter, providing definitive proof of both relative and absolute configuration, provided a suitable crystal can be obtained.

  • In the absence of a crystal, advanced chiroptical methods like Vibrational Circular Dichroism (VCD) , coupled with quantum chemical calculations, offer a powerful and increasingly accessible alternative for absolute configuration assignment.[12][13]

By integrating these orthogonal techniques, researchers can build a self-validating dossier of evidence that establishes the stereochemical integrity of their compounds with the highest degree of scientific confidence, a non-negotiable requirement for advancing promising drug candidates.

References

  • Bello, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
  • Kawasaki, Y., et al. SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE. Kyushu University Pure Portal Site.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
  • Tosoh Analysis and Research Center Co., Ltd. (2024). NMR Application Examples - Introduction to Solution NMR Measurement Methods ① NOESY. Tosoh Corporation.
  • Kananovich, D., et al. A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
  • Unknown Author. Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate.
  • Sigma-Aldrich. 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride. Sigma-Aldrich.
  • Satinský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Unknown Author. A Simple Method for Specification of Absolute Configuration. Source Not Available.
  • Mykhailiuk, P., et al. Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Exner, M., et al. Reference-free NOE NMR analysis. PMC.
  • BenchChem. (2025). A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives. BenchChem.
  • Igawa, K., et al. Synthesis and stereochemical analysis of dynamic planar chiral oxa[14]orthocyclophene. Beilstein Journal of Organic Chemistry. Available at:

  • Jabłońska, A., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. MDPI.
  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. LCGC International.
  • Harned, A. NMR and Stereochemistry. Harned Research Group.
  • Fessner, W. D., & Gunter, H. (Year not available). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Source Not Available.
  • Komarova, K. Y., et al. (2024). THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. Chemistry of Heterocyclic Compounds.
  • Kovalchuk, M., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI.
  • Smith, M. B. (Year not available). Spiro Compounds. University of Connecticut.
  • Ciminiello, P., et al. (2009). Full relative stereochemistry assignment and conformational analysis of 13,19-didesmethyl spirolide C via NMR- and molecular modeling-based techniques. ResearchGate.
  • Novák, L., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI.
  • Spark904. Absolute configuration of complex chiral molecules. Spark904.
  • Britton, R. (Year not available). Overview of Techniques for Assigning Stereochemistry. ResearchGate.
  • University of Georgia. Rotating Frame NOE: ROE. Glycopedia.
  • BenchChem. (2025). HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 9-Oxa-2-azaspiro[5.5]undecan-5-one Hydrochloride

As a novel spirocyclic compound, 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is increasingly utilized in synthetic chemistry and drug discovery. Its proper handling and disposal are paramount to ensuring laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel spirocyclic compound, 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is increasingly utilized in synthetic chemistry and drug discovery. Its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. While specific toxicological data for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is not extensively documented, information from suppliers and databases for structurally related compounds provides critical safety insights.

According to supplier safety information, this compound is classified under GHS07 and is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A similar compound, 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, is also classified as an irritant and is noted as being harmful if swallowed (H302).[2] Therefore, it is prudent to handle 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride as a hazardous substance, exercising caution to prevent skin contact, eye exposure, and inhalation of its dust or aerosols.[3]

Personal Protective Equipment (PPE): Given the hazard profile, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if there is a risk of significant exposure, additional protective clothing.[5]

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

Segregation and Waste Classification

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[6] This prevents accidental mixing of incompatible substances and ensures that waste is disposed of in the most appropriate and environmentally sound manner.

Waste Stream Determination: 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride waste should be classified as hazardous chemical waste . It should not be disposed of down the drain or in regular trash.[7][8]

Incompatible Materials: While specific reactivity data is limited, as a general precaution, avoid mixing this compound's waste with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Collect waste streams in separate, clearly labeled containers to prevent unforeseen reactions.[6]

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the systematic process for the disposal of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride, from the moment it is deemed waste to its collection by trained professionals.

DisposalWorkflow cluster_0 At the Point of Generation (Laboratory) cluster_1 Satellite Accumulation Area (SAA) cluster_2 Waste Pickup and Final Disposal A 1. Identify Waste (Solid, Liquid, Contaminated PPE) B 2. Select Compatible Waste Container A->B Assess physical state C 3. Label Container 'HAZARDOUS WASTE' B->C Prepare for waste accumulation D 4. Transfer Waste to Container in Fume Hood C->D Initiate waste collection E 5. Store in Designated SAA D->E Move to secure location F 6. Keep Container Closed E->F Ensure safety G 7. Segregate from Incompatibles F->G Prevent reactions H 8. Weekly Inspection G->H Monitor integrity I 9. Request Pickup (When container is 90% full) H->I Prepare for disposal J 10. EH&S Collection I->J Initiate disposal process K 11. Transport to Licensed Waste Disposal Facility J->K Final disposition

Caption: Disposal workflow for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride.

Detailed Step-by-Step Disposal Protocol

Step 1: Container Selection

  • Choose a waste container that is in good condition and compatible with the chemical.[9] For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For liquid waste (e.g., solutions containing the compound), use a container that will not react with the solvent. For instance, do not store acidic solutions in metal containers.[10]

Step 2: Labeling

  • As soon as waste is generated, affix a "HAZARDOUS WASTE" label to the container.[8]

  • The label must include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride". Do not use abbreviations or chemical formulas.[9]

    • The approximate percentage of each component in the waste mixture.

    • The date accumulation started.

Step 3: Waste Accumulation

  • All transfers of the solid compound or its solutions into the waste container should be performed in a chemical fume hood to minimize inhalation exposure.

  • Keep the waste container securely closed at all times, except when adding waste.[6][9] Do not leave a funnel in the container.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • The waste container must be stored at or near the point of generation and under the control of the laboratory personnel who generate the waste.[9][11] This designated storage location is known as a Satellite Accumulation Area (SAA).

  • Ensure the SAA is in a well-ventilated area and that incompatible waste containers are segregated, using secondary containment if necessary.[11]

  • The SAA must be inspected weekly for any signs of leakage or container degradation.[9]

Step 5: Requesting Waste Pickup

  • Federal regulations, such as those from the Environmental Protection Agency (EPA), dictate the maximum amount of waste that can be accumulated and the timeframe for its removal.[11][12]

  • When the waste container is 90% full, or as you approach the regulatory time limit for storage, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[9]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

For a Small Spill (Solid):

  • Evacuate personnel from the immediate area.

  • Wearing appropriate PPE, gently sweep up the spilled powder, avoiding dust formation.[3]

  • Place the collected material into a labeled hazardous waste container.

  • Decontaminate the area with a detergent solution and water.[13]

For a Small Spill (Liquid):

  • Contain the spill with an absorbent material.

  • Wearing appropriate PPE, collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly with soap and water.[13]

Decontamination of Equipment:

  • Reusable equipment that has come into contact with the compound should be thoroughly cleaned. This can typically be achieved by washing with warm, soapy water, followed by a rinse with potable water.[14] For disinfection, a 70% isopropyl alcohol solution can be used.[14]

Disposal of Empty Containers

A chemical container is considered "empty" if all contents have been removed that can be, and no more than one inch of residue remains at the bottom.

  • If the container held what is classified as an "acutely hazardous waste," the empty container must be disposed of as hazardous waste.[8]

  • For non-acutely hazardous waste containers, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing and air-drying, deface the label and dispose of the container according to your institution's policies, which may allow for disposal in regular trash or glass recycling.

Summary of Disposal Procedures
Aspect Procedure Rationale
Waste Classification Hazardous Chemical WasteIrritant to skin, eyes, and respiratory system; potentially harmful if swallowed.
Container Compatible, sealed, and in good condition (e.g., HDPE).To prevent leaks, spills, and reactions.
Labeling "HAZARDOUS WASTE" with full chemical name and constituents.Ensures proper identification and handling by waste management personnel.
Storage In a designated Satellite Accumulation Area (SAA), segregated from incompatibles.To comply with regulations and prevent dangerous chemical reactions.
Spill Cleanup Use appropriate PPE, contain the spill, and clean the area. Collect all cleanup materials as hazardous waste.To minimize exposure and environmental contamination.
Final Disposal Arrange for pickup by the institution's Environmental Health & Safety (EH&S) department for disposal at a licensed facility.To ensure compliance with federal and local regulations.[10]

References

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Spirometer Cleaning Instructions . MD Spiro. [Link]

  • 2-Oxa-9-azaspiro[5.5]undecane hydrochloride . PubChem. [Link]

  • Safe Handling of Hazardous Drugs . Duke University Safety. [Link]

Sources

Handling

Personal protective equipment for handling 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

As a Senior Application Scientist, I have designed this operational blueprint to move beyond basic safety compliance. When handling advanced spirocyclic building blocks like 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational blueprint to move beyond basic safety compliance. When handling advanced spirocyclic building blocks like 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride , understanding the mechanistic causality behind its physical behavior is the key to preventing exposure and ensuring experimental integrity.

Chemical Profiling & Mechanistic Hazard Analysis

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride (CAS: 2228154-93-4) is a highly valuable spirocyclic amine intermediate used in drug discovery to improve the pharmacokinetic properties of target molecules[1][2]. It presents as a fine, off-white to white powder with a molecular weight of 205.68 g/mol [2].

Under the Globally Harmonized System (GHS), this compound carries the GHS07 (Exclamation Mark) pictogram and is classified with three primary hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Irritation: The hazard profile is directly driven by its chemical state as an amine hydrochloride salt[1]. Mechanistically, this powder is highly hygroscopic. When airborne particulates contact the moisture inherent in ocular mucosa, respiratory epithelium, or epidermal sweat, the salt undergoes rapid dissolution. This dissociation creates a localized acidic micro-environment (due to the chloride counterion) which, combined with the membrane-interacting properties of the lipophilic spirocyclic core, directly results in acute tissue inflammation and irritation[3][4].

Quantitative PPE & Containment Matrix

To mitigate the specific dissolution hazards of this hydrochloride salt, barrier protection must be absolute. Standard laboratory attire is insufficient for handling fine, charged powders.

PPE CategorySpecificationMechanistic Justification
Respiratory N95 or FFP3 Particulate RespiratorMitigates H335[1]. Essential when handling >50 mg outside a localized exhaust system, as the fine powder is prone to micro-particulate aerosolization[5].
Hand Protection Nitrile Gloves (EN 374, min 0.11mm thickness)Prevents H315[1]. Nitrile provides a superior chemical barrier against the acidic micro-environment formed by localized sweating and HCl salt dissociation[6].
Eye Protection Chemical Splash Goggles (EN 166)Prevents H319[1]. Standard safety glasses lack a facial seal; tight-fitting goggles are required to block charged airborne dust from contacting ocular mucosa[4].
Body Protection Anti-static Lab Coat (100% Cotton)Synthetic fibers generate static electricity, which actively attracts charged hydrochloride salt particles to the operator's body.

Logical Workflow for Handling & Containment

The following diagram maps the self-validating logic required to safely process hygroscopic, irritant powders without triggering aerosolization.

G A Hazard Identification H315, H319, H335 B Engineering Controls Fume Hood (0.5 m/s) A->B dictates C PPE Selection (See Matrix) A->C dictates D Electrostatic Mitigation Ionizer Active B->D airflow creates static E Weighing & Transfer Closed System C->E D->E prevents aerosolization F Decontamination Wet-Wipe Protocol E->F G Waste Disposal Halogenated Solid F->G

Logical workflow for handling hygroscopic irritant powders to prevent aerosolization.

Self-Validating Experimental Protocol: Precision Weighing

When handling 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride, the primary operational failure point is "fly-away"—the electrostatic repulsion of the powder that leads to inhalation exposure. This protocol is designed to be self-validating; if step 4 is completed without visible dust on the bench, the static mitigation in step 2 was successful.

  • Environmental Priming: Ensure the fume hood face velocity is calibrated between 0.4 and 0.6 m/s. Causality: Excessive airflow will aggressively aerosolize fine powders, while insufficient airflow fails to capture escaping particulates.

  • Static Neutralization (Critical): Pass a piezoelectric anti-static gun over the micro-spatulas and conductive weighing boats. Causality: Spirocyclic amine salts possess high surface charge densities. Unmitigated static causes immediate electrostatic repulsion, directly leading to respiratory exposure (H335)[5].

  • Primary Containment: Tare the conductive weighing boat. Transfer the desired mass slowly, keeping the reagent bottle and the boat as close together as physically possible to minimize the transit drop-zone.

  • In-Situ Solvent Quenching: If preparing a stock solution, add the primary solvent (e.g., DMSO or assay buffer) directly to the weighing vessel inside the draft shield before moving it to the bench. Causality: Solubilizing the powder completely eliminates the inhalation hazard during transit to the vortexer or incubator.

  • Decontamination Validation: Wipe all contact surfaces (spatulas, balance pan) with a lint-free cloth dampened with 70% Isopropanol / 30% Water. Causality: The aqueous component dissolves the residual salt, while the IPA ensures rapid evaporation without leaving a sticky residue[6].

Spill Management & Halogenated Waste Disposal

In the event of a breach in containment, dry sweeping is strictly prohibited as it exacerbates airborne particulate suspension and guarantees respiratory exposure[4].

Spill Containment Protocol:

  • Cover the spilled powder with a damp, lint-free absorbent pad to immediately suppress aerosolization[5].

  • Wipe the area with a 70% Isopropanol / 30% Water solution.

  • Perform a secondary wipe with a dry, conductive cloth to ensure no residual static charge or chemical film remains on the benchtop.

Waste Segregation Logic:

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, labeled container designated for Halogenated Organic Solid Waste . This is required due to the chloride counterion and the nitrogen/oxygen-containing spirocyclic core[7].

  • Aqueous Waste: Solutions containing this compound must not be poured down the drain[3][4]. They must be collected in "Aqueous Halogenated Waste" carboys. Expert Tip: Adjust the pH of the waste solution to 7-8 using dilute NaOH prior to final disposal to neutralize the hydrochloride acidity, preventing dangerous exothermic interactions with other waste streams.

References

  • Chem-Space. "9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride Structure and Properties". chem-space.com. Available at: [Link]

  • AA Blocks. "Product Index - 2228154-93-4 Data". aablocks.com. Available at: [Link]

  • Gojira Fine Chemicals. "Safety Data Sheet - Hydrochloride Salt Handling". gojirafc.com. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH)". carlroth.com. Available at:[Link]

  • Renfert. "Safety Data Sheet - Waste Disposal Guidelines". renfert.com. Available at:[Link]

Sources

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